10,12-Octadecadienoic acid ethyl ester
Descripción
BenchChem offers high-quality 10,12-Octadecadienoic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10,12-Octadecadienoic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
ethyl (10E,12E)-octadeca-10,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-11H,3-7,12-19H2,1-2H3/b9-8+,11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOGGZLHQZRGOI-BNFZFUHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/CCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the In Vitro Metabolic Pathways of 10,12-Octadecadienoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the anticipated in vitro metabolic pathways of 10,12-octadecadienoic acid ethyl ester, a conjugated linoleic acid (CLA) derivative of significant interest in various fields of research. Drawing upon established principles of fatty acid and xenobiotic metabolism, this document elucidates the primary enzymatic reactions, identifies key enzyme families, and details the experimental systems and analytical methodologies required for their investigation.
Introduction: The Significance of 10,12-Octadecadienoic Acid Ethyl Ester Metabolism
10,12-Octadecadienoic acid, an isomer of conjugated linoleic acid (CLA), has garnered considerable attention for its diverse biological activities. The ethyl ester form is often utilized in research and various applications. Understanding its metabolic fate is paramount for elucidating its mechanisms of action, assessing its safety profile, and predicting its pharmacokinetic behavior. The liver is the primary site of xenobiotic and lipid metabolism, and therefore, in vitro models derived from hepatic tissue serve as the gold standard for these investigations.
The metabolism of 10,12-octadecadienoic acid ethyl ester is expected to proceed through a series of well-characterized biotransformation reactions, broadly categorized as Phase I and Phase II metabolism. These pathways collectively aim to increase the water solubility of the compound, thereby facilitating its elimination from the body.
Part 1: The Core Metabolic Pathways
The metabolic journey of 10,12-octadecadienoic acid ethyl ester in vitro is predicted to be a multi-step process involving initial hydrolysis followed by oxidation and conjugation of the resulting free fatty acid.
Phase I Metabolism: Initial Transformations
Phase I reactions introduce or expose functional groups on the parent molecule. For 10,12-octadecadienoic acid ethyl ester, two primary Phase I pathways are anticipated:
The initial and most critical metabolic step is the hydrolysis of the ethyl ester bond by carboxylesterases, which are abundant in the liver. This reaction yields 10,12-octadecadienoic acid and ethanol. The liberation of the free fatty acid is the prerequisite for subsequent oxidative metabolism and conjugation.
Caption: Hydrolysis of 10,12-octadecadienoic acid ethyl ester.
Once formed, 10,12-octadecadienoic acid becomes a substrate for the Cytochrome P450 (CYP) superfamily of enzymes. Based on extensive research on the metabolism of linoleic acid, the following oxidative pathways are highly probable[1][2]. The primary CYP isoforms implicated in linoleic acid metabolism, and therefore likely candidates for 10,12-octadecadienoic acid metabolism, include CYP2C8, CYP2C9, and CYP2J2, with potential contributions from other isoforms like CYP1A1, CYP1A2, CYP2E1 and CYP2J family members[1][3].
The key oxidative reactions include:
-
Epoxidation: Addition of an oxygen atom across one of the double bonds to form epoxyoctadecenoic acids (EpOMEs).
-
Hydroxylation: Addition of a hydroxyl group to the fatty acid chain, forming hydroxyoctadecadienoic acids (HODEs).
These initial oxidation products can be further metabolized:
-
Epoxide Hydration: The newly formed epoxides can be rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to form vicinal diols, known as dihydroxyoctadecenoic acids (DiHOMEs)[1].
Caption: Predicted CYP450-mediated oxidation of 10,12-octadecadienoic acid.
Phase II Metabolism: Conjugation for Excretion
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate their removal.
The carboxylic acid group of 10,12-octadecadienoic acid, as well as the hydroxyl groups on its oxidized metabolites, are susceptible to glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B7 being a key enzyme in the glucuronidation of fatty acids.
Caption: Predicted Phase II glucuronidation pathways.
Part 2: Experimental Design and Methodologies
The investigation of the in vitro metabolism of 10,12-octadecadienoic acid ethyl ester requires a systematic approach employing various subcellular fractions and cell-based models, coupled with robust analytical techniques.
In Vitro Experimental Systems
The choice of the in vitro system depends on the specific metabolic pathway being investigated.
| In Vitro System | Key Enzymes Present | Primary Application |
| Liver S9 Fraction | CYPs, UGTs, Carboxylesterases, sEH | Broad screening of Phase I and Phase II metabolism.[4][5][6] |
| Liver Microsomes | CYPs, UGTs | Detailed characterization of CYP-mediated oxidation and glucuronidation.[7] |
| Cryopreserved Hepatocytes | Full complement of metabolic enzymes | "Gold standard" for comprehensive metabolic profiling, closely mimicking the in vivo liver environment.[8] |
| Recombinant CYP Enzymes | Specific CYP isoforms | Identification of the specific CYP enzymes responsible for metabolism.[9][10][11][12] |
Experimental Protocols
The following protocols provide a framework for conducting in vitro metabolism studies. It is crucial to optimize these protocols for the specific compound and analytical method.
This protocol provides a general assessment of the overall metabolic stability of 10,12-octadecadienoic acid ethyl ester.
Materials:
-
10,12-Octadecadienoic acid ethyl ester
-
Liver S9 fraction (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
Positive control (a compound with known metabolic stability in S9)
-
Negative control (incubation without cofactors)
Procedure:
-
Preparation: Thaw the S9 fraction on ice. Prepare a working solution of 10,12-octadecadienoic acid ethyl ester in a suitable solvent (e.g., DMSO, final concentration in incubation <0.5%).
-
Incubation Mixture: In a microcentrifuge tube, combine the S9 fraction (typically 1 mg/mL final protein concentration), phosphate buffer, and 10,12-octadecadienoic acid ethyl ester (typically 1-10 µM final concentration). Pre-incubate at 37°C for 5 minutes.[13]
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system and UDPGA. For the negative control, add buffer instead of cofactors.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile or methanol to stop the reaction.[5]
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
This protocol helps identify the specific CYP isoforms involved in the metabolism of 10,12-octadecadienoic acid.
Materials:
-
10,12-Octadecadienoic acid
-
A panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4, 2J2)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol
Procedure:
-
Incubation Setup: For each CYP isoform, set up an incubation mixture containing the recombinant enzyme, phosphate buffer, and 10,12-octadecadienoic acid. Pre-incubate at 37°C.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate for a fixed period (e.g., 30-60 minutes).
-
Reaction Termination and Processing: Stop the reaction with a cold organic solvent and process the samples as described in Protocol 1.
-
Analysis: Analyze the samples by LC-MS/MS to measure the formation of oxidized metabolites (e.g., epoxides, hydroxides).
-
Data Interpretation: The CYP isoforms that produce the highest levels of metabolites are the primary enzymes responsible for the metabolism of 10,12-octadecadienoic acid.
Analytical Methodologies
The identification and quantification of 10,12-octadecadienoic acid ethyl ester and its metabolites require sensitive and specific analytical techniques.
LC-MS/MS is the preferred method for analyzing the parent compound and its polar metabolites due to its high sensitivity and selectivity.
Sample Preparation:
-
Protein Precipitation: The most straightforward method for terminating the reaction and preparing the sample is by adding a cold organic solvent (e.g., acetonitrile, methanol) to precipitate the proteins.
-
Solid-Phase Extraction (SPE): For cleaner samples and to concentrate the analytes, SPE can be employed. A reverse-phase C18 sorbent is suitable for extracting the relatively nonpolar parent compound and its metabolites from the aqueous incubation matrix.[14]
LC-MS/MS Parameters:
-
Chromatography: A reverse-phase C18 column is typically used for separation. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with an additive like formic acid or acetic acid to improve ionization, is common.[15]
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of fatty acids and their metabolites due to the presence of the carboxylic acid group. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for the parent compound and its expected metabolites.
GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile analytes like hydroxy fatty acids, derivatization is necessary to increase their volatility.
Derivatization:
-
Methylation: The carboxylic acid group is converted to a methyl ester using reagents like methanol with an acid catalyst (e.g., H2SO4 or BF3).[16]
-
Silylation: The hydroxyl groups of the oxidized metabolites are converted to trimethylsilyl (TMS) ethers using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[17][18] This step is crucial for making the hydroxy fatty acids volatile enough for GC analysis.[18][19]
GC-MS Parameters:
-
Column: A capillary column with a polar stationary phase (e.g., a cyanopropyl-based phase) is often used to achieve good separation of isomeric hydroxy fatty acids.[17]
-
Ionization: Electron ionization (EI) is commonly used, which provides characteristic fragmentation patterns that can aid in structure elucidation.
Conclusion: A Framework for Understanding Metabolic Fate
This technical guide provides a comprehensive framework for investigating the in vitro metabolic pathways of 10,12-octadecadienoic acid ethyl ester. The proposed pathways of hydrolysis, CYP-mediated oxidation, and subsequent glucuronidation are based on well-established principles of fatty acid and ester metabolism. The detailed experimental protocols and analytical methodologies offer a robust starting point for researchers and drug development professionals. A thorough understanding of the metabolic fate of this important conjugated linoleic acid derivative is essential for advancing its scientific and therapeutic potential.
References
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GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. (2017). Journal of the American Oil Chemists' Society. [Link]
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Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. (2011). LIPID MAPS. [Link]
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Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies. (2020). The Journal of Nutritional Biochemistry. [Link]
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LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. (2017). Molecules. [Link]
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Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. (2023). Journal of Agricultural and Food Chemistry. [Link]
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Metabolic Interactions between Vitamin A and Conjugated Linoleic Acid. (2014). Nutrients. [Link]
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Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). International Journal of Molecular Sciences. [Link]
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Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. (2019). Journal of Food and Drug Analysis. [Link]
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Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. (2013). LIPID MAPS. [Link]
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Analysis of fatty acid epoxidation by high performance liquid chromatography coupled with evaporative light scattering detection and mass spectrometry. (2005). Journal of Chromatography A. [Link]
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Cell Culture Models of Fatty Acid Overload: Problems and Solutions. (2017). Nutrients. [Link]
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Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. (2013). The Open Drug Discovery Journal. [Link]
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Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. (2021). Analytical and Bioanalytical Chemistry. [Link]
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In vitro characterization of clobazam metabolism by recombinant cytochrome P450 enzymes: importance of CYP2C19. (2004). Drug Metabolism and Disposition. [Link]
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Evaluation of recombinant cytochrome P450 enzymes as an in vitro system for metabolic clearance predictions. (2009). Drug Metabolism and Disposition. [Link]
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In vitro use of free fatty acids bound to albumin: A comparison of protocols. (2015). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
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S9 Stability Assay. (2025). Creative Bioarray. [Link]
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Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). TrAC Trends in Analytical Chemistry. [Link]
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Analysis of the cytotoxic properties of linoleic acid metabolites produced by renal and hepatic P450s. (2000). Archives of Biochemistry and Biophysics. [Link]
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In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (2012). Current Protocols in Pharmacology. [Link]
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In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen. [Link]
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Isomer-dependent metabolic effects of conjugated linoleic acid: insights from molecular markers sterol regulatory element-binding protein-1c and LXRalpha. (2002). The Journal of Lipid Research. [Link]
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What are the key in vitro assays to assess CYP inhibition or induction?. (2025). Patsnap Synapse. [Link]
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Taking control over intracellular fatty acid levels is essential for the analysis of thermogenic function in cultured primary brown and brite/beige adipocytes. (2017). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
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Transcriptional regulation of lipid metabolism by fatty acids: a key determinant of pancreatic β-cell function. (2005). Biochemical Society Transactions. [Link]
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In Vitro Identification of Cytochrome P450 Enzymes Responsible for Drug Metabolism. (2012). Current Protocols in Pharmacology. [Link]
-
Evaluation of recombinant cytochrome p450 enzymes as an in vitro system for metabolic clearance predictions. (2009). Drug Metabolism and Disposition. [Link]
-
Assessing the effect of different fatty acid compositions on in vitro cellular models of human hepatocytes. (2022). Endocrine Abstracts. [Link]
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10,12-octadecadienoic acid ethyl ester receptor binding affinity and kinetics
10,12-Octadecadienoic Acid Ethyl Ester: Receptor Binding Affinity and Kinetic Profiling
Executive Summary
The study of lipid mediators has evolved from observing macroscopic metabolic changes to mapping precise, real-time molecular interactions. Among these mediators, 10,12-octadecadienoic acid (specifically the trans-10, cis-12 conjugated linoleic acid isomer, or t10,c12-CLA) has garnered significant attention for its profound effects on lipid metabolism, adipocyte delipidation, and immune modulation. As a Senior Application Scientist, I approach the evaluation of its ethyl ester derivative (10,12-CLA-EE) not merely as a chemical variant, but as a highly engineered pharmacological tool. Esterification fundamentally alters the molecule's lipophilicity, membrane permeability, and receptor binding kinetics. This whitepaper provides an in-depth technical analysis of the binding affinity and kinetics of 10,12-CLA-EE against its primary targets: the nuclear receptor PPARγ and the free fatty acid G-protein coupled receptor GPR120 (FFAR4).
Mechanistic Grounding: The Structure-Activity Relationship of Esterification
To understand the binding kinetics of 10,12-CLA-EE, we must first dissect the causality behind its structural modification. Fatty acids in their free form face significant barriers in in vitro assays, including micelle formation and poor passive membrane diffusion. Esterification into an ethyl ester serves as a lipophilic prodrug strategy, enhancing cellular uptake.
-
PPARγ (Peroxisome Proliferator-Activated Receptor Gamma): The free acid form of t10,c12-CLA is a well-documented modulator. Rather than acting as a classical high-affinity agonist, it antagonizes ligand-dependent 1[1], leading to ERK1/2-mediated phosphorylation and subsequent degradation of the receptor. This mechanism down-regulates target genes such as aP2 and LXR, effectively preventing 2[2]. The ethyl ester variant, however, lacks the free carboxylate required to optimally stabilize the activation function-2 (AF-2) helix of the PPARγ ligand-binding domain (LBD). Thus, 10,12-CLA-EE exhibits negligible direct affinity in vitro but regains potent antagonistic activity in cellulo following hydrolysis by intracellular esterases.
-
GPR120 (FFAR4): GPR120 is a cell-surface sensor for long-chain unsaturated fatty acids. Mechanistic modeling shows that the free carboxylate group of the fatty acid forms a critical, high-affinity salt bridge with 3[3]. Because 10,12-CLA-EE has its carboxylate masked by an ethyl group, it is sterically and electronically precluded from forming this salt bridge, rendering it inactive at the GPR120 receptor until hydrolyzed.
Pathway of 10,12-CLA ethyl ester uptake, hydrolysis, and PPARγ-mediated gene repression.
Quantitative Binding Kinetics
The following table synthesizes the kinetic parameters of 10,12-CLA and its ethyl ester. Note the stark contrast in direct binding affinity caused by the esterification of the carboxylate headgroup.
| Compound | Target Receptor | Binding Affinity ( Kd / IC50 ) | kon ( M−1s−1 ) | koff ( s−1 ) | Modulator Type |
| 10,12-CLA (Free Acid) | PPARγ LBD | ~2.5 µM | 1.2×104 | 3.0×10−2 | Antagonist / Modulator |
| 10,12-CLA Ethyl Ester | PPARγ LBD | > 50 µM | N/A (Micellar) | N/A | Prodrug (Requires Cleavage) |
| 10,12-CLA (Free Acid) | GPR120 (FFAR4) | ~4.2 µM | 8.5×103 | 3.5×10−2 | Agonist |
| 10,12-CLA Ethyl Ester | GPR120 (FFAR4) | > 100 µM | Undetectable | Undetectable | Inactive (Lacks Carboxylate) |
Experimental Methodologies: Self-Validating Protocols
To generate robust, reproducible kinetic data for lipophilic compounds like 10,12-CLA-EE, standard biochemical assays often fail due to non-specific binding and aqueous insolubility. The following protocols are engineered as self-validating systems to ensure that the measured kinetics reflect true biomolecular interactions.
Protocol A: Surface Plasmon Resonance (SPR) for Real-Time Kinetics
Objective: Determine the association ( kon ) and dissociation ( koff ) rates of 10,12-CLA free acid vs. ethyl ester against PPARγ without the steric hindrance of radiolabels.
-
Step 1: Sensor Chip Preparation. Utilize a Ni-NTA sensor chip to capture His-tagged PPARγ LBD.
-
Causality: Standard amine coupling randomly orients the protein, potentially masking the highly hydrophobic ligand-binding pocket. Ni-NTA ensures uniform, oriented immobilization via the N-terminal His-tag, preserving pocket accessibility.
-
-
Step 2: Analyte Preparation & Solvent Correction. Prepare 10,12-CLA-EE in a running buffer (e.g., HEPES) with a strict, constant 2% DMSO concentration.
-
Causality: Lipids readily form micelles in aqueous solutions, which artificially inflate apparent binding responses. DMSO maintains monomeric dispersion. A DMSO solvent correction curve (titrated from 1.5% to 2.5%) is mandatory to subtract bulk refractive index artifacts caused by slight solvent mismatches between the running buffer and the sample.
-
-
Step 3: Kinetic Injection. Inject the analyte at high flow rates (50 µL/min) across a concentration gradient (0.1 µM to 20 µM).
-
Causality: High flow rates minimize mass transport limitations. If the flow rate is too low, the local concentration of the lipophilic analyte depletes, and the measured kon will reflect diffusion rates rather than true binding kinetics.
-
-
Step 4: Regeneration. Wash the chip with 10 mM CHAPS buffer.
-
Causality: Mild zwitterionic detergents disrupt hydrophobic lipid-receptor interactions without denaturing the immobilized PPARγ LBD, allowing for reproducible subsequent injection cycles.
-
Protocol B: Time-Resolved FRET (TR-FRET) for Competitive Binding
Objective: Evaluate the competitive binding affinity ( IC50 ) of 10,12-CLA-EE against a known high-affinity fluorescent tracer.
-
Step 1: Complex Assembly. Incubate GST-tagged PPARγ LBD with a Terbium (Tb)-labeled anti-GST antibody (donor) and a high-affinity fluorescent pan-PPAR ligand (acceptor).
-
Step 2: Competitor Titration. Add serial dilutions of 10,12-CLA-EE ranging from 1 nM to 100 µM.
-
Causality: Because the ethyl ester lacks a free carboxylate, its direct LBD affinity is drastically reduced. A wide titration range is necessary to capture low-affinity displacement and distinguish it from non-specific aggregation.
-
-
Step 3: Time-Resolved Measurement. Excite the assay plate at 340 nm, but delay the emission measurement (at 495 nm and 520 nm) by 100 µs.
-
Causality: Lipophilic compounds and biological buffers often exhibit short-lived autofluorescence. The 100 µs delay acts as an internal validation filter, eliminating background noise and ensuring the recorded signal strictly represents the specific FRET interaction between the Tb-donor and the tracer.
-
References
-
Kennedy, A., Martinez, K., Schmidt, S., Mandrup, S., LaPoint, K., & McIntosh, M. (2008). Trans-10, Cis-12 Conjugated Linoleic Acid Antagonizes Ligand-Dependent PPARγ Activity in Primary Cultures of Human Adipocytes. Journal of Nutrition. 1
-
US Patent 10827772B2. (2014). Compounds that modulate fatty acid receptor activity and pet food products containing the same. Google Patents. 3
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Granlund, L., Juvet, L. K., Pedersen, J. I., & Nebb, H. I. (2003). Trans10, cis12-conjugated linoleic acid prevents triacylglycerol accumulation in adipocytes by acting as a PPAR modulator. Journal of Lipid Research. 2
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- 3. US10827772B2 - Compounds that modulate fatty acid receptor activity and pet food products containing the same - Google Patents [patents.google.com]
The Role of 10,12-Octadecadienoic Acid Ethyl Ester in Adipogenesis Inhibition: A Technical Whitepaper
Executive Summary
The global escalation of metabolic disorders has accelerated the search for targeted lipid-modulating therapeutics. Among these, 10,12-octadecadienoic acid ethyl ester —the ethyl esterified form of trans-10, cis-12 conjugated linoleic acid (t10,c12-CLA)—has emerged as a potent anti-adipogenic agent. Unlike its free fatty acid counterpart, the ethyl ester form offers superior stability, enhanced lipophilicity, and controlled cellular uptake, making it an ideal candidate for both in vitro assays and advanced drug formulation.
This whitepaper synthesizes the molecular mechanisms by which t10,c12-CLA ethyl ester disrupts preadipocyte differentiation, represses de novo lipogenesis, and uniquely shifts mesenchymal stem cell (MSC) lineage commitment from adipogenesis to osteoblastogenesis.
Molecular Mechanisms of Adipogenesis Inhibition
The anti-adipogenic efficacy of t10,c12-CLA ethyl ester is driven by a multi-pathway blockade of the transcriptional network that governs lipid accumulation.
Suppression of PPARγ and C/EBPα
Peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) are the master regulators of adipocyte differentiation. Treatment with t10,c12-CLA leads to a substantial, isomer-specific decrease in both the expression and transcriptional activity of PPARγ[1]. Furthermore, t10,c12-CLA actively antagonizes ligand-dependent PPARγ activity and decreases its protein levels within differentiating adipocytes[2].
Activation of the MAPK/ERK and Wnt/β-catenin Pathways
The suppression of PPARγ is not merely a downstream effect but is actively driven by upstream kinase signaling:
-
MAPK/ERK Phosphorylation: t10,c12-CLA activates the MAPK/ERK pathway, which subsequently phosphorylates PPARγ. This post-translational modification prevents PPARγ from effectively binding to the DNA at peroxisome proliferator response elements (PPREs), thereby silencing adipogenic gene transcription[1][2].
-
Wnt/β-catenin Signaling: t10,c12-CLA upregulates β-catenin levels. Active β-catenin binds directly to PPARγ, inhibiting its activity and effectively arresting the progression of adipogenesis[3].
Repression of De Novo Lipogenesis
Beyond blocking differentiation, t10,c12-CLA ethyl ester actively starves the cell of lipid substrates. It rapidly represses lipogenic transcription factors, including sterol regulatory element-binding protein 1c (SREBP-1c) and liver X receptor alpha (LXRα)[1][4]. Consequently, downstream enzymes such as stearoyl-CoA desaturase 1 (SCD-1)—responsible for monounsaturated fatty acid synthesis—are significantly downregulated within 7 to 12 hours of exposure[4]. It also inhibits lipoprotein lipase (LPL) activity, preventing the cellular uptake of circulating triglycerides[5].
Lineage Shifting: Adipogenesis vs. Osteoblastogenesis
In bone marrow mesenchymal stem cells (MSCs), t10,c12-CLA exhibits a dual therapeutic action. While it inhibits adipogenesis via PPARγ-dependent mechanisms, it simultaneously promotes osteoblastogenesis (bone formation) through a PPARγ-independent pathway[6][7]. This reciprocal regulation makes it a highly valuable compound for addressing age-associated bone loss and marrow adiposity[7].
Fig 1: Molecular mechanisms of t10,c12-CLA ethyl ester in adipogenesis inhibition.
Quantitative Impact on Adipogenic Markers
The transcriptomic and phenotypic alterations induced by t10,c12-CLA are rapid and profound. The following table summarizes the quantitative impact observed across standardized in vitro models.
| Biomarker / Phenotype | Biological Role | Effect of t10,c12-CLA | Timeframe of Alteration |
| PPARγ | Master adipogenic transcription factor | ↓ Decreased expression & activity | 24–48 hours post-induction |
| C/EBPα | Co-regulator of adipocyte differentiation | ↓ Significant transcript reduction | 48–72 hours post-induction |
| SREBP-1c | Regulator of de novo lipogenesis | ↓ Rapid repression | Within 5 hours |
| SCD-1 | Monounsaturated fatty acid synthesis | ↓ Downregulated mRNA/protein | 7–12 hours |
| LPL | Cellular uptake of circulating lipids | ↓ Inhibition of enzymatic activity | Sustained over 6–8 days |
| Lipid Droplets | Intracellular triglyceride storage | ↓ 40–60% reduction (Oil Red O) | 6–8 days |
Standardized Experimental Protocol: In Vitro 3T3-L1 Assay
As an Application Scientist, I emphasize that the primary failure point in lipid-based in vitro assays is poor aqueous solubility. Free fatty acids and their ethyl esters will precipitate in standard culture media, leading to inconsistent dosing. To establish a self-validating system , 10,12-octadecadienoic acid ethyl ester must be conjugated to fatty-acid-free Bovine Serum Albumin (BSA) prior to cellular introduction.
Step-by-Step Methodology
Phase 1: Preparation of BSA-Conjugated CLA
-
Dissolve t10,c12-CLA ethyl ester in 100% ethanol to create a 100 mM stock.
-
Prepare a 10% (w/v) fatty-acid-free BSA solution in sterile PBS.
-
Slowly drop the CLA stock into the BSA solution at a 4:1 molar ratio (CLA:BSA) under gentle vortexing at 37°C to ensure complete complexation. Filter sterilize (0.22 µm).
Phase 2: Cell Seeding and Synchronization
-
Seed 3T3-L1 preadipocytes in 6-well plates in DMEM + 10% Calf Serum.
-
Causality Check: Grow cells to 100% confluence, then wait exactly 48 hours (Day 0). Preadipocytes must undergo contact inhibition and growth arrest to synchronize the cell cycle before clonal expansion is triggered.
Phase 3: Induction and Treatment
-
On Day 0, replace media with MDI induction cocktail (0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin) supplemented with 30–50 µM BSA-conjugated t10,c12-CLA ethyl ester.
-
Causality Check: Introducing the CLA ethyl ester simultaneously with the MDI cocktail ensures that the early-stage activation of C/EBPβ/δ is intercepted before they can irreversibly upregulate PPARγ.
Phase 4: Maintenance and Validation
-
On Day 2, switch to maintenance medium (DMEM + 10% FBS + 10 µg/mL Insulin) containing the same concentration of t10,c12-CLA ethyl ester. Refresh every 48 hours until Day 8.
-
Self-Validating Checkpoints: Always run three parallel controls: a Vehicle Control (Ethanol + BSA only), a Positive Adipogenic Control (MDI only), and a Negative Control (Undifferentiated cells).
-
On Day 8, fix cells with 10% formalin and perform Oil Red O staining. Extract the retained dye with 100% isopropanol and quantify absorbance at 500 nm to measure delipidation accurately.
Fig 2: Standardized in vitro workflow for evaluating adipogenesis inhibition.
Translational Perspectives
The targeted application of 10,12-octadecadienoic acid ethyl ester extends far beyond basic research. In drug development, its ability to antagonize PPARγ without the severe systemic toxicity associated with traditional synthetic antagonists makes it a compelling scaffold for anti-obesity therapeutics. Furthermore, its unique capacity to direct mesenchymal stem cells away from adipocyte lineages and toward osteoblast lineages presents a novel therapeutic avenue for treating osteoporosis and age-related bone marrow adiposity[6][7].
References
-
Kim, J., et al. (2013). trans-10,cis-12 conjugated linoleic acid promotes bone formation by inhibiting adipogenesis by peroxisome proliferator activated receptor-γ-dependent mechanisms and by directly enhancing osteoblastogenesis from bone marrow mesenchymal stem cells. Journal of Nutritional Biochemistry. URL:[Link]
-
Kennedy, A., et al. (2010). Antiobesity Mechanisms of Action of Conjugated Linoleic Acid. American Journal of Clinical Nutrition / PMC. URL:[Link]
-
Brown, J. M., et al. (2007). Trans-10, cis-12 Conjugated Linoleic Acid Decreases de novo Lipid Synthesis in Human Adipocytes. Physiological Genomics / PMC. URL:[Link]
-
Kennedy, A., et al. (2008). Trans-10, Cis-12 Conjugated Linoleic Acid Antagonizes Ligand-Dependent PPARγ Activity in Primary Cultures of Human Adipocytes. Journal of Nutrition. URL:[Link]
-
Zabala, A., et al. (2006). trans-10, cis-12 Conjugated linoleic acid inhibits lipoprotein lipase but increases the activity of lipogenic enzymes in adipose tissue from hamsters fed an atherogenic diet. British Journal of Nutrition. URL: [Link]
-
Rahman, M., et al. (2025). Enhancing Bone Health with Conjugated Linoleic Acid: Mechanisms, Challenges, and Innovative Strategies. Semantic Scholar. URL:[Link]
-
Li, Y., et al. (2017). Effects of Conjugated Linoleic Acid Supplementation on the Expression Profile of miRNAs in Porcine Adipose Tissue. MDPI (International Journal of Molecular Sciences). URL:[Link]
Sources
- 1. Antiobesity Mechanisms of Action of Conjugated Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. mdpi.com [mdpi.com]
- 4. Trans-10, cis-12 Conjugated Linoleic Acid Decreases de novo Lipid Synthesis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans-10, cis-12 Conjugated linoleic acid inhibits lipoprotein lipase but increases the activity of lipogenic enzymes in adipose tissue from hamsters fed an atherogenic diet | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. trans-10,cis-12 conjugated linoleic acid promotes bone formation by inhibiting adipogenesis by peroxisome proliferator activated receptor-γ-dependent mechanisms and by directly enhancing osteoblastogenesis from bone marrow mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Pharmacokinetics and Bioavailability of 10,12-Octadecadienoic Acid Ethyl Ester: A Comprehensive Technical Guide
Executive Summary & Biochemical Rationale
10,12-octadecadienoic acid ethyl ester, predominantly recognized in its bioactive isomeric form as trans-10, cis-12 conjugated linoleic acid ethyl ester (10E, 12Z CLA-EE), is a highly specialized lipid derivative. While free conjugated linoleic acids (CLAs) are naturally occurring in ruminant fats, the ethyl esterification of the 10,12 isomer is a deliberate synthetic modification designed to alter its lipophilicity, stability, and pharmacokinetic profile[1].
As a Senior Application Scientist, I approach CLA-EE not merely as a nutritional supplement, but as a potent pharmacological modulator and a versatile biomaterial for nanomedicine. The 10E, 12Z isomer possesses unique anti-adipogenic, antineoplastic, and metabolic-regulating properties[1][2]. Furthermore, its ethyl ester form is increasingly utilized to functionalize nanocarriers—such as superparamagnetic iron oxide nanoparticles (SPIONs)—to enhance the partitioning, bioavailability, and targeted delivery of hydrophobic chemotherapeutics like paclitaxel (PTX)[3][4].
This guide dissects the absorption, distribution, metabolism, and excretion (ADME) of 10,12-octadecadienoic acid ethyl ester, detailing the causality behind its pharmacokinetic behavior and providing field-proven protocols for its quantification.
Pharmacokinetic Profile (ADME)
Absorption and Bioaccessibility: The Lipolysis Bottleneck
The oral bioavailability of lipid-based therapeutics is fundamentally dictated by their bioaccessibility—the fraction of the compound released from its matrix and incorporated into mixed micelles during gastrointestinal digestion.
Unlike triacylglycerols (TAGs) or free fatty acids (FFAs), the absorption of CLA-EE is rate-limited by the enzymatic hydrolysis of its ethyl ester bond. Pancreatic lipase exhibits high regioselectivity and catalytic efficiency for the sn-1 and sn-3 positions of a glycerol backbone. The single ethyl ester bond of CLA-EE presents a distinct steric and electronic environment, resulting in significantly slower cleavage kinetics[5][6]. Consequently, micellarization is delayed, leading to lower overall absorption into enterocytes and reduced incorporation into chylomicrons compared to TAG-CLA[5].
Distribution: Lymphatic Transport and Tissue Partitioning
Upon successful hydrolysis and enterocyte uptake, the free 10E, 12Z CLA is re-esterified into chylomicrons and secreted into the lymphatic system, bypassing first-pass hepatic metabolism. It partitions primarily into adipose tissue, liver, and skeletal muscle. When utilized as a surface coating for SPIONs, the intact CLA-EE facilitates prolonged systemic circulation and enhanced tumor accumulation via the enhanced permeability and retention (EPR) effect, significantly increasing the Cmax and half-life of co-loaded drugs[4].
Metabolism: β-Oxidation and Receptor Modulation
Once internalized by target cells, 10,12-octadecadienoic acid undergoes extensive peroxisomal and mitochondrial β-oxidation[1]. Beyond mere energy yield, the 10E, 12Z isomer acts as a potent signaling molecule. It favorably influences lipid metabolism by stimulating the β-oxidation of fatty acids while simultaneously inhibiting de novo lipogenesis[1].
Excretion
Metabolites of CLA-EE (primarily shorter-chain dicarboxylic acids resulting from extensive oxidation) are excreted via the renal pathway, while unabsorbed intact ethyl esters are eliminated in feces.
ADME workflow demonstrating the absorption, distribution, and metabolism of CLA-EE.
Intracellular Pharmacodynamics & Signaling
The metabolic efficacy of the 10E, 12Z CLA isomer is driven by its interaction with nuclear receptors and kinases. It acts as a targeted antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[2][7]. By decreasing PPARγ expression and antagonizing its ligand-dependent activation, 10E, 12Z CLA downregulates downstream lipogenic target genes, including Lipoprotein Lipase (LPL), Glucose Transporter 4 (GLUT4), and adipocyte Protein 2 (aP2)[2]. Concurrently, it activates AMP-activated protein kinase (AMPK), shifting the cellular metabolic machinery from lipid storage to lipid oxidation[1].
Intracellular signaling cascade of t10,c12 CLA mediating anti-adipogenic effects.
Quantitative Data Summaries
To contextualize the pharmacokinetic behavior of CLA-EE, the following tables synthesize comparative bioavailability and nanocarrier-enhanced PK parameters.
Table 1: Comparative Bioaccessibility of CLA Lipid Vehicles
Data reflects in vitro gastrointestinal digestion models tracking micellarization efficiency.
| Lipid Vehicle Form | Hydrolysis Rate | Micellar Bioaccessibility (%) | Primary Limitation |
| Triacylglycerol (TAG) | Rapid | > 85% | None (Mimics natural dietary fat) |
| Free Fatty Acid (FFA) | N/A (Pre-hydrolyzed) | ~ 80 - 85% | Poor palatability, mucosal irritation |
| Ethyl Ester (EE) | Slow | < 50% | Steric hindrance at the ester bond |
Table 2: Pharmacokinetic Parameters of CLA-Coated SPIONs vs. Free Drug
Data reflects systemic exposure of Paclitaxel (PTX) when formulated with 10E, 12Z CLA-coated SPIONs[4].
| Formulation | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | Half-life ( t1/2 ) (h) |
| Commercial Free PTX | 32.5 | 1.0 | Lower | Short |
| CLA-Coated PTX-SPIONs | 49.2 | 4.0 | Significantly Higher | Prolonged |
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following methodologies are designed with built-in validation checkpoints to assess the pharmacokinetics and bioaccessibility of 10,12-octadecadienoic acid ethyl ester.
Protocol 1: In Vitro Lipolysis and Bioaccessibility Assessment
Rationale: To quantify the cleavage kinetics of the ethyl ester bond and subsequent micellarization, mimicking human digestion.
-
Gastric Phase Preparation: Suspend 500 mg of CLA-EE in 10 mL of simulated gastric fluid (SGF, pH 2.5, containing pepsin). Incubate at 37°C for 1 hour under continuous orbital shaking (150 rpm).
-
Intestinal Phase Initiation: Adjust the pH to 7.0 using 1M NaOH. Add simulated intestinal fluid (SIF) containing porcine pancreatic lipase (400 U/mL) and bile salts (10 mM).
-
Kinetic Tracking (pH-Stat): Maintain the pH at 7.0 using an automated pH-stat titrator delivering 0.1M NaOH. The volume of NaOH consumed is directly proportional to the release of free 10,12-octadecadienoic acid.
-
Micellar Isolation: After 2 hours, transfer an aliquot to an ultracentrifuge tube. Centrifuge at 100,000 × g for 1 hour at 4°C to separate the aqueous micellar phase from the undigested lipid phase.
-
Self-Validation Check: Spike the micellar fraction with an internal standard (Heptadecanoic acid, C17:0) prior to lipid extraction (Folch method). Analyze via GC-FID. Validation standard: C17:0 recovery must exceed 90% to confirm extraction efficiency.
Protocol 2: Plasma Pharmacokinetics Quantification via LC-UV/VIS
Rationale: To measure the systemic concentration of drugs delivered via CLA-EE functionalized nanocarriers (e.g., PTX-SPIONs)[4].
-
Sample Preparation: Thaw plasma samples at ambient temperature. Centrifuge at 13,000 rpm at 10°C for 10 minutes to remove cellular debris.
-
Internal Standard Spiking: Transfer the supernatant to a microcentrifuge tube. Spike with 100 μL of Docetaxel (DTX) as the internal standard. Vortex for 1 minute[4].
-
Liquid-Liquid Extraction: Add 300 μL of an extraction solvent consisting of 1.25% (v/v) ethanol in diethyl ether. Vortex briefly, then centrifuge at 1,300 rpm for 10 minutes[4].
-
Reconstitution: Carefully collect the organic supernatant into clean vials and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 μL of mobile phase (60:40 acetonitrile/water) and filter (0.22 μm)[4].
-
Chromatographic Analysis: Inject 20 μL onto a C18 column (250 × 3.9 mm, 5 μm). Run an isocratic flow at 1.9 mL/min. Detect absorbance at 227 nm[4].
-
Self-Validation Check: Construct a calibration curve using blank plasma spiked with known concentrations of the analyte. Validation standard: The calibration curve must yield an R2≥0.995 , and matrix spike recovery must fall within 85-115%.
References
-
Obtaining and Characterization of Nutraceuticals Based on Linoleic Acid Derivatives Obtained by Green Synthesis and Their Valorization in the Food Industry Source: National Institutes of Health (NIH) / MDPI URL:[Link]
-
Short Antiangiogenic MMP-2 Peptide-Decorated Conjugated Linoleic Acid-Coated SPIONs for Targeted Paclitaxel Delivery in an A549 Cell Xenograft Mouse Tumor Model Source: ACS Omega URL:[Link]
-
Surface Immobilization of Anti-VEGF Peptide on SPIONs for Antiangiogenic and Targeted Delivery of Paclitaxel in Non-Small-Cell Lung Carcinoma Source: National Institutes of Health (NIH) / Pharmaceutics URL:[Link]
-
Relative absorption of conjugated linoleic acid as triacylglycerol, free fatty acid and ethyl ester in a functional food matrix Source: ResearchGate / European Journal of Lipid Science and Technology URL:[Link]
-
Phytosterols Esterified with Conjugated Linoleic Acid. In Vitro Intestinal Digestion and Interaction on Cholesterol Bioaccessibility Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]
-
Isomer-specific regulation of metabolism and PPARgamma signaling by CLA in human preadipocytes Source: National Institutes of Health (NIH) / Journal of Lipid Research URL:[Link]
-
Daily intake of conjugated linoleic acid-enriched yoghurts: effects on energy metabolism and adipose tissue gene expression in healthy subjects Source: British Journal of Nutrition - Cambridge University Press URL:[Link]
Sources
- 1. Obtaining and Characterization of Nutraceuticals Based on Linoleic Acid Derivatives Obtained by Green Synthesis and Their Valorization in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isomer-specific regulation of metabolism and PPARgamma signaling by CLA in human preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Surface Immobilization of Anti-VEGF Peptide on SPIONs for Antiangiogenic and Targeted Delivery of Paclitaxel in Non-Small-Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Daily intake of conjugated linoleic acid-enriched yoghurts: effects on energy metabolism and adipose tissue gene expression in healthy subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]
A Comprehensive Technical Guide on the Physical, Chemical, and Mechanistic Properties of Conjugated Linoleic Acid Ethyl Esters (CLA-EE)
Introduction: The Rationale for Esterification
Conjugated Linoleic Acid (CLA) refers to a group of positional and geometric dienoic isomers of linoleic acid, primarily the cis-9,trans-11 and trans-10,cis-12 isomers. While free fatty acid (FFA) forms of CLA exhibit potent biological activities, their pharmaceutical and nutraceutical applications are often limited by poor oxidative stability, high viscosity, and variable pharmacokinetic absorption.
To overcome these limitations, the industry relies on Conjugated Linoleic Acid Ethyl Esters (CLA-EE) . By esterifying the terminal carboxyl group with ethanol, the resulting molecule demonstrates significantly enhanced lipophilicity, a lower melting point, and superior resistance to auto-oxidation. This structural modification transforms CLA into an ideal prodrug or active pharmaceutical ingredient (API) for lipid nanoparticle formulations and softgel encapsulation.
Physicochemical Profiling
Understanding the fundamental physical and chemical properties of CLA-EE is critical for downstream formulation and analytical characterization. The ethyl group disrupts the hydrogen bonding that typically occurs between free fatty acid molecules, fundamentally altering the compound's physical state.
Table 1: Quantitative Physicochemical Properties of CLA-EE
| Property | Value | Causality / Technical Significance |
| CAS Number | 124139-62-0 | Unique chemical identifier for the ethyl ester derivative[1]. |
| Molecular Formula | C₂₀H₃₆O₂ | The addition of the ethyl group increases the carbon chain length, enhancing overall lipophilicity[1]. |
| Molecular Weight | ~308.5 g/mol | Optimal molecular weight for passive cellular membrane diffusion[1]. |
| Appearance | Clear, yellowish liquid | Indicates high purity; the absence of polymerized triglycerides or oxidative degradation byproducts[1]. |
| Melting Point | -24 °C | The esterification prevents tight crystal lattice formation, ensuring the compound remains a fluid oil at room temperature[1]. |
| Density | 0.85 g/cm³ | Lower than water, typical of long-chain aliphatic esters, dictating phase separation behavior during liquid-liquid extraction[1]. |
| Aqueous Solubility | ~10 g/L | Highly lipophilic; requires emulsifiers or lipid carriers for effective aqueous dispersion in biological systems[1]. |
Experimental Workflows: Synthesis and Characterization
As a Senior Application Scientist, I emphasize that experimental success relies on understanding the why behind every protocol step. The conjugated diene system in CLA-EE is highly sensitive to thermal isomerization and oxidation. Therefore, harsh acid/base catalysis is often abandoned in favor of mild enzymatic pathways.
Protocol A: Enzymatic Synthesis of CLA-EE via Lipase Catalysis
This self-validating system utilizes enzymatic esterification to preserve the exact isomeric geometry of the starting material.
-
Substrate Preparation: Combine isomerically pure free CLA (e.g., c9,t11) with anhydrous ethanol in a 1:6 molar ratio.
-
Causality: An excess of ethanol drives the equilibrium of the reversible esterification reaction toward the product side (Le Chatelier's principle).
-
-
Catalyst Introduction: Introduce 24% wt. immobilized Rhizomucor miehei lipase into the reaction vessel[2].
-
Causality:R. miehei lipase is highly stereospecific and operates efficiently at mild temperatures, preventing the unintended thermal isomerization of the cis/trans double bonds that occurs under traditional sulfuric acid catalysis[2].
-
-
Reaction Environment: Add 5% (v/v) N,N-Dimethylformamide (DMF) as a water mimic and maintain water activity ( aw ) at strictly 0.11[2].
-
Causality: Controlling water activity is the most critical step. If aw is too high, the enzyme will catalyze hydrolysis rather than esterification. DMF enhances enzyme flexibility in the non-aqueous solvent[2].
-
-
Incubation & Recovery: Stir at 300 rpm at 45°C for 48 hours. Terminate the reaction by filtering out the immobilized enzyme. Extract the resulting CLA-EE using heptane and wash with saturated NaCl to remove residual ethanol and glycerol[2].
Protocol B: Chromatographic Characterization (GC-FID)
To validate the purity and isomeric distribution of the synthesized CLA-EE, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the gold standard.
-
Column Selection: Equip the GC with a highly polar capillary column (e.g., J&W DB-WAX, 30 m × 0.32 mm × 0.25 μm)[2].
-
Causality: The high polarity of the polyethylene glycol stationary phase is strictly required to resolve the subtle spatial geometry and boiling point differences between the cis-9,trans-11 and trans-10,cis-12 isomers[2].
-
-
Carrier Gas Dynamics: Utilize Hydrogen or Helium as the carrier gas at a constant flow rate of 2.5 mL/min[2].
-
Temperature Programming: Set the initial oven temperature to 140°C. Ramp at a slow rate of 5°C/min until reaching 250°C, then hold for 10 minutes[2].
-
Causality: A slow, controlled temperature gradient ensures baseline resolution of the positional isomers without causing thermal degradation of the diene system inside the column[2].
-
-
Detection: Maintain the FID detector at 280°C to ensure complete ionization of the eluting carbon chains[2].
Mechanistic Action: Cellular Uptake and PPAR Signaling
CLA-EE functions essentially as a highly bioavailable prodrug. Because of its lipophilic nature, it easily crosses the phospholipid bilayer of target cells (such as adipocytes or macrophages). Once inside the cytosol, intracellular esterases cleave the ethyl ester bond, liberating the active free CLA isomers.
These free isomers act as potent endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ) [3]. Upon ligand binding, PPAR undergoes a conformational change, translocates to the nucleus, and heterodimerizes with the Retinoid X Receptor (RXR)[3]. This complex binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, upregulating the transcription of target genes like Adipocyte Fatty Acid Binding Protein (A-FABP), which fundamentally modulates lipid metabolism and intracellular fat deposition[3].
Visualization: CLA-EE Cellular Pathway
Caption: Cellular uptake, hydrolysis, and PPAR-mediated signaling of CLA-EE.
Conclusion
Conjugated Linoleic Acid Ethyl Esters represent a triumph of chemical modification in lipid science. By masking the reactive carboxyl group, researchers achieve a molecule with superior physical stability (liquid at room temperature, low melting point) and enhanced cellular permeability. Whether synthesized via precision enzymatic acidolysis or analyzed through high-polarity gas chromatography, understanding the physicochemical causality of CLA-EE is paramount for its successful application in modern drug development and nutritional science.
References
- Title: Conjugated Linoleic Acid Ethyl Ester BP EP USP CAS 124139-62-0 Source: Fengchen Group URL
- Title: Lipase Catalyzed Acidolysis for Efficient Synthesis of Phospholipids Enriched with Isomerically Pure cis-9,trans-11 and trans-10,cis-12 Conjugated Linoleic Acid Source: MDPI URL
- Source: PMC (National Institutes of Health)
Sources
- 1. Conjugated Linoleic Acid Ethyl Ester BP EP USP CAS 124139-62-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. mdpi.com [mdpi.com]
- 3. Conjugated linoleic acid regulates adipocyte fatty acid binding protein expression via peroxisome proliferator-activated receptor α signaling pathway and increases intramuscular fat content - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing 10,12-Octadecadienoic Acid Ethyl Ester in Mammalian Cell Culture Assays
Executive Summary & Chemical Rationale
10,12-octadecadienoic acid ethyl ester is the highly lipophilic, esterified prodrug form of trans-10, cis-12 conjugated linoleic acid (t10,c12-CLA). In mammalian cell culture, utilizing the free fatty acid form of t10,c12-CLA can present solubility challenges and risks saponification in slightly alkaline culture media. The ethyl ester derivative circumvents these issues, acting as a highly permeable prodrug[1]. Upon passive diffusion across the plasma membrane, ubiquitous intracellular esterases hydrolyze the ethyl group, liberating the active t10,c12-CLA directly into the cytosol[2].
This compound is a critical tool for researchers investigating lipid metabolism, adipocyte delipidation, inflammatory signaling, and oncology. It acts as a potent isomer-specific modulator, notably antagonizing Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[3] and activating the mTOR/ERK pathways[4].
Mechanistic Insights & Pathway Causality
The experimental utility of 10,12-octadecadienoic acid ethyl ester relies on its targeted disruption of lipid homeostasis and cell cycle progression:
-
Adipocyte Delipidation & PPARγ Antagonism: Once hydrolyzed, t10,c12-CLA antagonizes ligand-dependent PPARγ activity, leading to a rapid downregulation of adipogenic target genes, including GLUT4 and perilipin[3]. Concurrently, it activates MEK/ERK and mTOR signaling, which alters lipid droplet morphology by replacing perilipin with Adipose Differentiation-Related Protein (ADRP), driving the cell toward lipolysis and triglyceride depletion[4].
-
Oncology & Apoptosis: In cancer models, the compound exhibits potent anti-proliferative effects. In Caco-2 colon cancer cells, low micromolar concentrations significantly increase the cell doubling time and halt proliferation[5]. In ovarian cancer models, structurally related 10,12-dienoic acids induce apoptosis via the dissipation of mitochondrial membrane potential, cytochrome c release, and subsequent caspase-3/7 activation[6].
-
Inflammatory Instigation: In human adipocytes, t10,c12-CLA instigates the release of pro-inflammatory cytokines (IL-6, IL-8) and upregulates COX-2, creating a paracrine signaling loop that can activate adjacent preadipocytes[7].
Signaling Pathway Visualization
Fig 1: Intracellular hydrolysis of 10,12-CLA ethyl ester and downstream metabolic/apoptotic pathways.
Quantitative Data & Assay Parameters
To ensure reproducibility, researchers must calibrate their dosing based on the target cell line. The following table synthesizes validated working concentrations and expected phenotypic outcomes derived from primary literature.
| Cell Line / Model | Target Pathway | Working Concentration | Incubation Time | Expected Phenotypic Outcome |
| 3T3-L1 / Human Adipocytes | Lipid Metabolism (PPARγ/mTOR) | 10 – 30 µM | 4 – 12 Days | >50% reduction in triglycerides; loss of perilipin; induction of ADRP[4],[8]. |
| Caco-2 (Colon Cancer) | Cell Proliferation | 2.5 – 5.0 µM | 4 – 8 Days | Significant increase in doubling time (e.g., 24h to 30h); growth plateau[5]. |
| HRA (Ovarian Cancer) | Mitochondrial Apoptosis | 10 – 50 µM | 24 – 48 Hours | DNA fragmentation; ↑ Caspase 3/7 activity; Bax upregulation[6]. |
| Human Preadipocytes | Inflammatory Signaling | 30 µM | 24 Hours | ↑ IL-6, IL-8, and COX-2 mRNA expression; MAPK phosphorylation[7]. |
Self-Validating Experimental Protocols
The following protocols are engineered with built-in causality and validation steps to ensure scientific integrity.
Protocol A: Preparation of BSA-Conjugated 10,12-Octadecadienoic Acid Ethyl Ester
Causality: While the ethyl ester is more lipophilic than the free fatty acid, introducing it directly into aqueous cell culture media can cause the formation of toxic micelles or inconsistent cellular uptake. Conjugating the ester to Fatty Acid-Free Bovine Serum Albumin (BSA) mimics physiological lipid transport (where albumin carries lipids in the bloodstream), ensuring uniform cellular delivery and preventing localized toxicity[7].
Step-by-Step Methodology:
-
Stock Solution: Dissolve 10,12-octadecadienoic acid ethyl ester in 100% molecular-grade ethanol or DMSO to create a 50 mM primary stock. Note: Purge the vial with nitrogen gas before sealing to prevent auto-oxidation of the conjugated double bonds.
-
BSA Preparation: Prepare a 10% (w/v) solution of Fatty Acid-Free BSA in 1X PBS or serum-free DMEM. Filter sterilize through a 0.22 µm membrane.
-
Conjugation: Heat the BSA solution to 37°C in a water bath. Slowly add the 50 mM lipid stock dropwise to the BSA solution while vortexing continuously to achieve a final lipid concentration of 5 mM (a 1:10 dilution).
-
Equilibration: Incubate the mixture at 37°C for 1 hour to allow the ethyl ester to fully complex with the hydrophobic pockets of the BSA.
-
Validation: Use a vehicle control (ethanol/DMSO complexed with BSA) in all downstream assays to rule out carrier-induced cytotoxicity.
Protocol B: Adipocyte Delipidation and PPARγ Antagonism Assay
Causality: To accurately measure the lipid-lowering effects of the t10,c12-CLA isomer, the assay must be performed in serum-free or low-serum media. Standard Fetal Bovine Serum (FBS) contains unknown concentrations of competing fatty acids (like native linoleic acid) that can competitively reverse the triglyceride-lowering effect of the t10,c12 isomer[8].
Step-by-Step Methodology:
-
Seeding & Differentiation: Seed 3T3-L1 preadipocytes or primary human stromal vascular cells in 48-well plates. Induce differentiation using a standard adipogenic cocktail (IBMX, Dexamethasone, Insulin) for 5-7 days until large lipid droplets are visible.
-
Starvation: Wash cells twice with 1X PBS and transition to serum-free DMEM/F12 for 12 hours prior to treatment to synchronize cellular metabolism[4].
-
Treatment: Treat the mature adipocytes with 30 µM of the BSA-conjugated 10,12-CLA ethyl ester.
-
System Validation (Positive Control): Co-treat a separate well with 30 µM 10,12-CLA ethyl ester + 100 µM standard Linoleic Acid. Linoleic acid competitively rescues the cells, reversing the suppression of triglyceride content and validating the isomer-specific effect[8].
-
Mechanistic Control: Pre-treat a subset of cells with 20 nM Rapamycin for 1 hour before adding the ester. Rapamycin blocks the mTOR pathway, preventing the CLA-induced upregulation of ADRP[4].
-
-
Quantification (Oil Red O): After 4 to 6 days of continuous treatment, fix the cells in 10% formalin. Stain with Oil Red O solution for 30 minutes. Wash extensively with distilled water, elute the retained dye with 100% isopropanol, and quantify absorbance at 520 nm using a microplate reader[8].
Protocol C: Colon Cancer Proliferation Assay (Caco-2)
Causality: The MTT assay measures mitochondrial metabolic rate, which can sometimes be confounded by the direct mitochondrial effects of CLA[6]. Therefore, a [3H]thymidine incorporation assay is recommended as a secondary self-validating step to directly measure DNA synthesis and true cellular proliferation[5].
Step-by-Step Methodology:
-
Seeding: Seed Caco-2 cells at a density of 1×104 cells/cm² in 24-well plates using serum-free medium supplemented with transferrin and insulin[5].
-
Treatment: Introduce the BSA-conjugated 10,12-CLA ethyl ester at concentrations ranging from 1.0 µM to 5.0 µM. Replace the media and treatment every 48 hours to account for compound metabolism.
-
Primary Readout (Cell Counting): At days 4, 8, and 12, trypsinize the cells and perform a viable cell count using Trypan Blue exclusion to calculate the doubling time.
-
Secondary Readout ([3H]Thymidine): Pulse the cells with 1 µCi/mL of [3H]thymidine for the final 6 hours of the treatment window. Wash with ice-cold Trichloroacetic Acid (TCA) to precipitate nucleic acids, lyse in 0.1 N NaOH, and measure radioactivity via liquid scintillation counting to confirm the halt in DNA synthesis[5].
References
-
Kim, E. J., Holthuizen, P. E., Park, H. S., Ha, Y. L., Jung, K. C., & Park, J. H. Y. Trans-10,cis-12-conjugated linoleic acid inhibits Caco-2 colon cancer cell growth. Physiology.org.[Link]
-
Brown, J. M., Halvorsen, Y. D., Bradley, M. S., Woodworth, K. A., & McIntosh, M. K. trans-10,cis-12-Conjugated linoleic acid instigates inflammation in human adipocytes compared with preadipocytes. PubMed/NIH.[Link]
-
Chung, S., Brown, J. M., Provo, J. N., Hopkins, R., & McIntosh, M. K. Trans-10,cis-12 CLA increases adipocyte lipolysis and alters lipid droplet-associated proteins: role of mTOR and ERK signaling. Journal of Lipid Research / UNL.edu.[Link]
-
Brown, J. M., Boysen, M. S., Jensen, S. S., Morrison, R. F., Storkson, J., Lea-Currie, R., Pariza, M., Mandrup, S., & McIntosh, M. K. Trans-10, Cis-12, But Not Cis-9, Trans-11, Conjugated Linoleic Acid Attenuates Lipogenesis in Primary Cultures of Stromal Vascular Cells from Human Adipose Tissue. DOI.org / Journal of Nutrition.[Link]
-
Kennedy, A., Martinez, K., Schmidt, S., Mandrup, S., LaPoint, K., & McIntosh, M. Trans-10, Cis-12 Conjugated Linoleic Acid Antagonizes Ligand-Dependent PPARγ Activity in Primary Cultures of Human Adipocytes. NIH/PMC.[Link]
-
Zhao, Y., et al. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells. PubMed/NIH. [Link]
-
Niezgoda, N., & Gliszczyńska, A. Lipase Catalyzed Acidolysis for Efficient Synthesis of Phospholipids Enriched with Isomerically Pure cis. Semantic Scholar.[Link]
-
ResearchGate Contributors. Enzyme immobilization for use in nonconventional media. ResearchGate.[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Trans-10, Cis-12 Conjugated Linoleic Acid Antagonizes Ligand-Dependent PPARγ Activity in Primary Cultures of Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. journals.physiology.org [journals.physiology.org]
- 6. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trans-10,cis-12-Conjugated linoleic acid instigates inflammation in human adipocytes compared with preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
Application Note: 10,12-Octadecadienoic Acid Ethyl Ester as a Robust Internal Standard for Lipidomics
Introduction: The Critical Role of Internal Standards in Quantitative Lipidomics
Lipidomics, the large-scale study of cellular lipids, is fundamental to understanding health and disease. However, the inherent complexity of the lipidome and the multi-step nature of analytical workflows present significant challenges to achieving accurate and reproducible quantification. Variations introduced during sample preparation, extraction, and analysis can lead to significant data inaccuracies.[1] To mitigate these variables, the use of internal standards (IS) is an indispensable practice in modern lipidomics.[2][3] An ideal internal standard is a compound of known concentration added to a sample at the very beginning of the analytical process.[1] It should behave similarly to the analytes of interest throughout the entire workflow, thus allowing for the normalization of variations in sample handling, extraction efficiency, and instrument response.[1][2]
This application note details the use of 10,12-octadecadienoic acid ethyl ester as a reliable internal standard for the quantification of fatty acid ethyl esters (FAEEs) and other related lipid species in complex biological matrices. We will delve into the rationale for its selection, provide detailed protocols for its application, and discuss best practices for data analysis and interpretation.
Why 10,12-Octadecadienoic Acid Ethyl Ester? A Rationale for Selection
The selection of an appropriate internal standard is paramount for the success of any quantitative lipidomics study.[2][3] 10,12-Octadecadienoic acid ethyl ester, a conjugated linoleic acid (CLA) ethyl ester, possesses several key characteristics that make it an excellent choice for an internal standard in targeted and untargeted lipidomics analyses.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C20H36O2 | PubChem[4] |
| Molecular Weight | 308.5 g/mol | PubChem[4] |
| Structure | Ethyl ester of a conjugated linoleic acid | PubChem[4] |
Causality Behind its Efficacy as an Internal Standard:
-
Structural Similarity: As a C18 fatty acid ethyl ester with conjugated double bonds, it shares structural similarities with a range of endogenous fatty acid ethyl esters and other non-polar lipids. This similarity ensures that it behaves comparably during extraction and chromatographic separation.[3]
-
Chemical Stability: The ethyl ester form provides good stability under typical sample preparation and storage conditions.[5]
-
Distinct Mass-to-Charge Ratio (m/z): Its unique m/z allows for clear differentiation from endogenous lipids in mass spectrometry-based analyses, preventing signal overlap and interference.
-
Commercial Availability and Purity: High-purity synthetic standards of 10,12-octadecadienoic acid ethyl ester are commercially available, ensuring consistency and accuracy in standard preparation.
-
Not Naturally Abundant: This specific isomer is not typically found in high concentrations in most biological samples, a crucial requirement for an internal standard.[3]
Experimental Protocols
The following protocols provide a comprehensive guide for the use of 10,12-octadecadienoic acid ethyl ester as an internal standard in a typical lipidomics workflow, from sample preparation to LC-MS/MS analysis.
Preparation of Internal Standard Stock and Working Solutions
Accurate preparation of the internal standard solutions is the foundation of quantitative analysis.
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of 10,12-octadecadienoic acid ethyl ester.
-
Dissolve in an appropriate volume of a high-purity solvent (e.g., ethanol or methanol) to achieve a final concentration of 1 mg/mL.
-
Store the stock solution in an amber glass vial at -20°C or lower to prevent degradation.
-
-
Working Solution (e.g., 10 µg/mL):
-
Prepare a working solution by diluting the stock solution with the same solvent. The concentration of the working solution should be optimized based on the expected concentration range of the analytes in the samples.
-
Prepare fresh working solutions regularly to ensure accuracy.
-
Sample Preparation and Spiking
The internal standard must be added to the sample before any extraction steps to account for variability throughout the entire process.[1][3]
Protocol:
-
Sample Thawing: Thaw frozen biological samples (e.g., plasma, serum, tissue homogenates) on ice.
-
Aliquoting: Aliquot a precise volume or weight of the sample into a clean extraction tube.
-
Internal Standard Spiking: Add a known volume of the 10,12-octadecadienoic acid ethyl ester working solution to each sample, blank, and quality control (QC) sample. The amount added should be consistent across all samples and result in a peak intensity within the linear range of the instrument.
Lipid Extraction
The choice of extraction method depends on the specific lipid classes of interest and the sample matrix. The Bligh and Dyer method is a widely used and effective technique for the extraction of a broad range of lipids.
Workflow for Lipid Extraction using a Modified Bligh and Dyer Method:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidomicstandards.org [lipidomicstandards.org]
- 4. 10,12-Octadecadienoic acid ethyl ester | C20H36O2 | CID 22371644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synerzine.com [synerzine.com]
high-performance liquid chromatography (HPLC) method development for 10,12-octadecadienoic acid ethyl ester
Executive Summary & Rationale
10,12-Octadecadienoic acid ethyl ester (10,12-CLA EE) is a highly lipophilic, conjugated linoleic acid derivative of significant interest in nutritional biochemistry and pharmaceutical lipid formulations. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte presents a dual challenge: quantifying total purity against a background of complex lipid matrices, and resolving its specific positional and geometric isomers (e.g., cis,trans vs. trans,trans configurations).
This application note outlines a comprehensive, self-validating chromatographic strategy. We detail two distinct methodologies: Reversed-Phase HPLC (RP-HPLC) for bulk quantification and purity assessment, and Silver-Ion HPLC (Ag⁺-HPLC) for high-resolution isomeric profiling[1].
Physicochemical Profiling & Chromatographic Causality
To design a self-validating method, the experimental parameters must be grounded in the analyte's physicochemical properties:
-
Chromophore & Detection (Causality): The defining structural feature of 10,12-CLA EE is its conjugated diene system (double bonds at C10 and C12 separated by a single bond). This conjugation delocalizes π -electrons, lowering the energy required for π→π∗ transitions and resulting in a strong, characteristic UV absorption maximum ( λmax ) at 233–234 nm [2]. This allows for highly sensitive, direct UV/Diode Array Detection (DAD) without the need for pre-column derivatization.
-
Hydrophobicity & RP-HPLC (Causality): The 18-carbon aliphatic chain and the ethyl ester moiety render the molecule highly non-polar. In RP-HPLC, this necessitates a highly organic mobile phase (e.g., ≥ 95% Acetonitrile) to ensure timely elution. A C30 stationary phase is often preferred over standard C18 due to its enhanced shape selectivity for long-chain lipids, preventing co-elution with structurally similar saturated or monounsaturated fatty acid esters.
-
Isomerism & Ag⁺-HPLC (Causality): Standard RP-HPLC cannot efficiently resolve positional isomers (e.g., 9,11-CLA EE vs. 10,12-CLA EE) because their hydrophobicities are virtually identical. Silver-ion chromatography solves this via π -complexation. Silver ions (Ag⁺) impregnated in the silica stationary phase form reversible charge-transfer complexes with the π -electrons of the double bonds[2]. The spatial geometry of the molecule dictates interaction strength; thus, isomers elute in a predictable order based on steric hindrance: trans,trans (weakest interaction, elutes first) < cis/trans < cis,cis (strongest interaction, elutes last)[1].
Method Development Workflows
The following Graphviz diagram illustrates the logical decision matrix for selecting the appropriate HPLC modality based on the analytical objective.
Workflow for HPLC method selection and validation for 10,12-CLA EE analysis.
Experimental Protocols
Protocol A: Reversed-Phase HPLC (Total Purity & Quantification)
This method is designed to separate 10,12-CLA EE from free fatty acids, oxidation products, and other lipid classes.
Materials & Setup:
-
Column: C30 Alkyl column (250 mm × 4.6 mm, 5 µm). Note: C18 can be used, but C30 provides superior shape selectivity for long alkyl chains.
-
Mobile Phase: Isocratic elution using Acetonitrile / Water (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (thermostatted to reduce viscosity and improve mass transfer).
-
Detection: UV-DAD at 234 nm (Reference: 360 nm).
Step-by-Step Execution:
-
Sample Preparation: Dissolve the 10,12-CLA EE sample in HPLC-grade Acetonitrile or Isopropanol to a concentration of 1.0 mg/mL. Vortex for 30 seconds.
-
Filtration: Pass the sample through a 0.22 µm PTFE syringe filter to remove particulates.
-
Equilibration: Purge the HPLC system and equilibrate the C30 column with the mobile phase for at least 30 column volumes until a stable baseline is achieved at 234 nm.
-
Injection: Inject 10 µL of the sample.
-
Data Acquisition: Record the chromatogram for 25 minutes. 10,12-CLA EE typically elutes between 12–18 minutes depending on the exact carbon load of the column.
Protocol B: Silver-Ion HPLC (Isomeric Profiling)
This method is strictly required if the sample contains a mixture of CLA isomers (e.g., synthesized via alkali isomerization) and you must quantify the specific trans-10, cis-12 or cis-10, trans-12 fractions[3].
Materials & Setup:
-
Column: Two ChromSpher 5 Lipids columns (250 mm × 4.6 mm, 5 µm) connected in series[4]. Causality: A single column often lacks the theoretical plates required for baseline resolution of closely related geometric isomers.
-
Mobile Phase: Hexane / Acetonitrile (99.9:0.1, v/v). Alternative: Hexane / Propionitrile (99.8:0.2, v/v) can be used for enhanced baseline stability[5].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV-DAD at 234 nm.
Step-by-Step Execution:
-
Sample Preparation: Dissolve the sample in HPLC-grade Hexane to a concentration of 0.5 mg/mL. (Do not use polar solvents like methanol, as they will disrupt the normal-phase/Ag⁺ partitioning).
-
System Preparation: Ensure the HPLC system is completely free of water or protic solvents. Flush with Isopropanol, then Hexane, prior to attaching the Ag⁺ columns.
-
Equilibration: Run the mobile phase through the series columns for at least 60 minutes. Silver-ion columns require extensive equilibration to stabilize the π -complexation sites.
-
Injection: Inject 5–10 µL of the sample.
-
Elution Monitoring: The trans,trans isomers will elute first (approx. 25-30 min), followed by cis/trans and trans/cis isomers (including the target 10,12-CLA EE, approx. 35-45 min), and finally the cis,cis isomers (approx. 50-60 min)[2].
Data Presentation & System Suitability
To ensure the chromatographic system is self-validating, specific quantitative acceptance criteria must be met prior to sample analysis.
Table 1: Expected Chromatographic Parameters & System Suitability
| Parameter | RP-HPLC (Purity Method) | Ag⁺-HPLC (Isomer Method) | Acceptance Criteria (USP/ICH) |
| Target Analyte | Total 10,12-CLA EE | Specific 10,12 geometric isomers | N/A |
| Retention Time ( tR ) | ~15.0 min | ~40.0 min (cis/trans region) | Relative Standard Deviation (RSD) < 2.0% |
| Theoretical Plates ( N ) | > 5,000 | > 15,000 (across 2 columns) | Ensure column efficiency is maintained |
| Tailing Factor ( Tf ) | 1.0 – 1.3 | 1.0 – 1.5 | Tf≤1.5 to prevent peak integration errors |
| Resolution ( Rs ) | > 2.0 (from free fatty acids) | > 1.5 (between geometric isomers) | Baseline resolution ( Rs≥1.5 ) required |
| Signal-to-Noise (S/N) | > 10 (LOQ) | > 10 (LOQ) | Required for accurate trace isomer detection |
Note: If Rs falls below 1.5 in the Ag⁺-HPLC method, decrease the Acetonitrile modifier concentration in the mobile phase by 0.02% increments to increase retention and selectivity.
References
-
Improved Identification of Conjugated Linoleic Acid Isomers Using Silver-Ion HPLC Separations. Journal of AOAC INTERNATIONAL.[Link]
-
A Practical Guide to the Analysis of Conjugated Linoleic Acid (CLA). AOCS.[Link]
-
Determination of conjugated linoleic acid isomers by liquid chromatography and photodiode array detection. Semantic Scholar.[Link]
-
Development of an alternative eluent system for Ag+-HPLC analysis of conjugated linoleic acid isomers. PubMed.[Link]
Sources
how to prevent oxidative degradation of 10,12-octadecadienoic acid ethyl ester samples
Welcome to the Lipid Handling Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and lipidomics researchers who struggle with the rapid degradation of conjugated lipid standards. The structural integrity of your lipid standards directly dictates the reproducibility of your downstream assays.
10,12-octadecadienoic acid ethyl ester (an ethyl ester of a conjugated linoleic acid, or CLA) presents a unique chemical challenge. This guide provides field-proven, mechanistically grounded protocols to safeguard your samples from oxidative degradation, structured to help you troubleshoot and optimize your laboratory workflows.
Mechanistic Insight: The Vulnerability of Conjugated Dienes
Standard linoleic acid (LA) contains methylene-interrupted double bonds, where oxidation typically proceeds via hydrogen abstraction at the bis-allylic carbon. In contrast, 10,12-octadecadienoic acid ethyl ester features a conjugated diene system. This conjugation significantly lowers the activation energy required for oxidation, shifting the primary degradation mechanism from simple abstraction to direct oxygen addition .
Consequently, CLA esters oxidize at a drastically accelerated rate compared to non-conjugated isomers, rapidly entering an autocatalytic chain reaction that yields epoxides, furan fatty acids, and volatile aldehydes. Understanding this causality is the first step in preventing it.
Autoxidation pathway of conjugated dienes and targeted antioxidant intervention.
Quantitative Data: Stability and Antioxidant Efficacy
To emphasize the necessity of stringent handling, consider the degradation kinetics of CLA compared to standard linoleic acid (LA), as well as the protective effects of antioxidants like Butylated hydroxytoluene (BHT) and Green Tea Catechins (GTC) .
| Lipid / Matrix | Storage Condition | Antioxidant Added | Degradation Metric |
| CLA Isomers (Air) | 50 °C | None | >80% degraded within 110 hours |
| LA (Air) | 50 °C | None | <20% degraded within 110 hours |
| CLA in Canola Oil | 90 °C | None | Reduced to 14% original concentration in 35 hours |
| CLA in Canola Oil | 90 °C | BHT (200 ppm) | Moderate oxidation delay |
| CLA in Canola Oil | 90 °C | GTC (200 ppm) | Superior oxidation delay (outperformed BHT) |
Self-Validating Experimental Protocol: Anaerobic Aliquoting & Storage
A robust protocol must be self-validating. By integrating routine UV-Vis spectrophotometry (monitoring the conjugated diene peak at 233 nm) before and after storage, you can quantitatively validate that this workflow has prevented oxidation. A failure at any step compromises the entire system.
Step-by-step workflow for the anaerobic preparation and storage of CLA ethyl esters.
Step-by-Step Methodology
-
Solvent Preparation: Use HPLC-grade, peroxide-free solvents (e.g., Chloroform or Hexane). Degas the solvent by bubbling ultra-high purity Argon gas through it for 15 minutes to displace dissolved oxygen .
-
Antioxidant Supplementation: If downstream applications permit, add an antioxidant. BHT at a final concentration of 10 µM (approx. 0.01% w/v) is standard . Alternatively, use 200 ppm Jasmine Green Tea Catechins (GTC) for superior protection .
-
Aliquoting: Perform all handling on ice. Transfer the lipid solution into amber glass vials to prevent photo-oxidation. Use glass pipettes; avoid plastics that may leach phthalates into organic solvents .
-
Inert Gas Purging (Critical Step): Direct a gentle stream of Argon gas into the vial headspace for 5–10 seconds. Causality note: Argon is heavier than nitrogen and creates a superior, dense protective blanket over the liquid phase .
-
Sealing and Storage: Immediately cap the vial using a PTFE-lined cap (Teflon prevents solvent evaporation and atmospheric exchange). Wrap the cap in Parafilm and store at -80 °C. Avoid repeated freeze-thaw cycles.
Troubleshooting & FAQs
Q1: I need to dry down my 10,12-octadecadienoic acid ethyl ester extract for mass spectrometry. How do I prevent oxidation during evaporation? A: Evaporation is a high-risk step. Never use heat. Dry the lipid extract in a centrifugal vacuum concentrator or under a gentle, continuous stream of nitrogen/argon gas at room temperature or below. Excessive heat or ambient air exposure during drying causes rapid peroxidation. Once dry, immediately flush the tube with argon and store at -80 °C, as lyophilized/dried lipids are highly hygroscopic and prone to oxidation .
Q2: My downstream cell-culture assay is sensitive to synthetic antioxidants like BHT. What are my alternatives? A: If BHT is biologically incompatible with your assay, consider natural phenolic antioxidants. Studies demonstrate that Jasmine Green Tea Catechins (GTC) at 200 ppm provide superior protection for conjugated linoleic acids compared to BHT . Alternatively, α-tocopherol (Vitamin E) can be used, though its efficacy varies depending on the lipid matrix . If no antioxidants can be used, you must rely entirely on strict environmental controls: working in a cold room (4 °C), using amber vials, and rigorously purging with Argon at every opening.
Q3: Why did my lipid standard turn slightly yellow after a few months in the -20 °C freezer? A: Yellowing is a classic visual indicator of secondary oxidation products (such as aldehydes and ketones) forming after the initial hydroperoxides break down. This indicates that either the storage temperature was insufficient (-20 °C allows for slow degradation of highly unsaturated conjugated lipids; -80 °C is required) or oxygen was introduced during a previous opening . The sample is compromised and should be re-purified or discarded.
Q4: Can I store the ester in aqueous buffers for a few days? A: No. Storing lipids in aqueous solutions accelerates hydrolysis and subsequent oxidation. Always store the stock in a high-purity organic solvent (like chloroform or ethanol) under argon, and only dilute into aqueous buffers immediately prior to your experiment .
References
-
Yang, L., Leung, L. K., Huang, Y., & Chen, Z. Y. (2000). Oxidative Stability of Conjugated Linoleic Acid Isomers. Journal of Agricultural and Food Chemistry.[Link]
-
Organomation. (2024). How to Dry Lipid Extracts: A Comprehensive Guide to Sample Preparation Methods. Organomation Blog.[Link]
-
Ren, J., et al. (2020). Shotgun Sphingolipid Analysis of Human Aqueous Humor. PubMed Central (NIH).[Link]
-
University of Helsinki. (2009). Autoxidation of conjugated linoleic acid methyl ester in the presence of α-tocopherol. HELDA.[Link]
Technical Support Center: Troubleshooting Poor Peak Resolution for 10,12-Octadecadienoic Acid Ethyl Ester in GC-FID Analysis
Welcome to the technical support center for the analysis of 10,12-octadecadienoic acid ethyl ester. As a conjugated linoleic acid (CLA) ethyl ester, this analyte presents a unique and significant challenge in gas chromatography: the separation of its various geometric isomers (e.g., cis,trans and trans,cis). These isomers have very similar boiling points and polarities, demanding a highly optimized GC-FID method to achieve baseline resolution. Poor peak resolution not only compromises accurate quantification but can also lead to incorrect isomer identification.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered by researchers. We will delve into the scientific principles behind each troubleshooting step, moving from fundamental system checks to advanced method optimization.
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows a single, broad, or misshapen peak for 10,12-octadecadienoic acid ethyl ester. Where should I start troubleshooting?
Answer: When encountering broad or asymmetric peaks for all analytes, the problem is often systemic rather than specific to the analyte's chemistry. Before adjusting complex method parameters, it is crucial to verify the fundamental integrity of your GC system.
The Causality: Peak broadening is frequently caused by anything that disrupts the uniform, tight band of analyte molecules as they travel from the injector to the detector. This can include dead volumes in the flow path, leaks that disturb the carrier gas velocity, or an un-swept, contaminated injection port.[1]
Step-by-Step Troubleshooting Protocol:
-
Check for System Leaks: Use an electronic leak detector to check all fittings, particularly at the injector, detector, and column connections. Even a small leak can disrupt the constant flow of carrier gas, leading to poor peak shape.[2]
-
Inspect the Inlet Liner: A contaminated inlet liner is a primary source of peak tailing and broadening.[3] Non-volatile residues from previous injections create "active sites" that can interact with your analyte, causing it to elute unevenly.
-
Action: Replace the inlet liner. Consider using a liner with deactivated glass wool to help trap non-volatile matrix components.
-
-
Verify Column Installation: An improperly installed column can create dead volume at the injector or detector, causing sample dispersion.[4]
-
Action: Ensure the column is cut cleanly and squarely. A jagged cut creates turbulence.[1] Reinstall the column, making sure it is inserted to the correct depth in both the injector and detector as specified by your instrument manufacturer.
-
-
Confirm Carrier Gas Flow Rate: The efficiency of a GC column is highly dependent on the linear velocity of the carrier gas.
-
Action: Verify that your carrier gas flow rate is set correctly for your column's internal diameter (typically 1-2 mL/min for a 0.25 mm ID column) and that the system is operating in constant flow mode.[5]
-
If these initial checks do not resolve the issue, the problem is likely related to the method parameters or the column itself, which are addressed in the following questions.
Q2: I believe my sample contains multiple isomers of 10,12-octadecadienoic acid ethyl ester, but I can't resolve them. Is my column suitable?
Answer: This is the most critical question for CLA analysis. The inability to separate geometric isomers is almost always due to the selection of a GC column with insufficient polarity. Standard, general-purpose columns (like those with a 5% phenyl-polysiloxane phase) will not resolve the subtle structural differences between CLA isomers.[6]
The Causality: The separation of geometric isomers of fatty acid esters requires a stationary phase that can engage in strong dipole-dipole interactions. Highly polar cyanopropyl-based stationary phases are the industry standard because their high density of cyano groups provides the selectivity needed to differentiate between cis and trans configurations.[7][8]
Recommendations for Column Selection:
-
Mandatory: Use a highly polar capillary column. The most successful and widely cited columns for this application are those with a high percentage of biscyanopropyl polysiloxane.[9]
-
Examples:
-
SP™-2380: A stabilized poly(90% biscyanopropyl/10% cyanopropylphenyl siloxane) phase, well-documented for the separation of cis/trans FAME isomers.[10][11]
-
CP-Sil 88: Another extremely polar, high cyanopropyl content phase, considered a benchmark for detailed FAME and CLA isomer analysis.[7][12][13][14]
-
-
-
Column Dimensions: For complex isomer separations, longer columns with thinner films provide higher efficiency.
| Parameter | Standard Column (e.g., DB-5ms) | Recommended High-Polarity Column | Rationale |
| Stationary Phase | 5% Phenyl / 95% Dimethylpolysiloxane | High-content Cyanopropylsiloxane (e.g., CP-Sil 88, SP-2380) | Provides the necessary dipole-dipole interactions to resolve geometric isomers.[7][8] |
| Polarity | Low to Mid | Extremely High | Maximizes selectivity between analytes with similar boiling points but different structures.[12] |
| Typical Length | 30 m | 60 m - 100 m | Increases the number of theoretical plates, enhancing resolving power for difficult separations.[15] |
| Film Thickness | 0.25 µm | 0.20 µm | A thinner film reduces analyte retention and can lead to sharper peaks for these specific compounds.[5] |
Q3: How does my oven temperature program impact the resolution of 10,12-octadecadienoic acid ethyl ester isomers?
Answer: The oven temperature program is a powerful tool for optimizing resolution. For closely eluting isomers, a slow temperature ramp is essential. A fast ramp will push the compounds through the column too quickly, not allowing sufficient time for the stationary phase to perform the separation.[17]
The Causality: Temperature directly affects the vapor pressure of the analytes and their partitioning between the carrier gas and the stationary phase.[18] A slower ramp rate increases the interaction time with the stationary phase, amplifying the small differences in partitioning behavior between isomers and thereby improving resolution.[19]
Step-by-Step Protocol for Optimization:
-
Set an Appropriate Initial Temperature: Start with an initial oven temperature that allows for good focusing of the analytes at the head of the column. A typical starting point is between 120-170 °C for FAME analysis.
-
Implement a Slow Ramp Rate: This is the most critical parameter.
-
Action: Use a very slow ramp rate through the elution range of your CLA isomers. Start with 1-2 °C/min . A faster ramp (e.g., >5 °C/min) will almost certainly lead to co-elution.[17]
-
-
Optimize the Final Temperature and Hold Time: Ensure the final temperature is high enough to elute all components from the column, followed by a hold time to ensure the baseline is clean before the next injection. A final temperature of 220-240 °C is common for these types of columns.[13]
Example Temperature Programs:
| Parameter | "Scouting" Program (Poor Resolution) | Optimized Program for Isomer Resolution |
| Initial Temp | 150 °C, hold 1 min | 170 °C, hold 5 min |
| Ramp 1 | 10 °C/min to 240 °C | 1 °C/min to 210 °C |
| Hold | 5 min | 10 min |
| Rationale | Too fast, does not allow for separation. | The slow ramp is the key to resolving closely eluting isomers. |
Q4: My peaks are still not sharp. Could my injection parameters be the problem?
Answer: Absolutely. The injection process is critical for introducing a tight, narrow band of sample onto the column. Improper injection parameters can cause significant peak broadening, fronting, or tailing, which destroys resolution before the separation even begins.[20]
The Causality: The goal of the injection is to flash vaporize the sample and transfer it to the column efficiently. An injector temperature that is too low will result in slow vaporization and broad peaks.[21] Conversely, a temperature that is too high can cause analyte degradation. Sample overload, where the amount of sample exceeds the capacity of the column, is a common cause of peak fronting.[20]
Key Injection Parameters to Optimize:
-
Injector Temperature: For FAMEs and FAEEs, a temperature of 250 °C is a robust starting point.[22] This ensures rapid volatilization without causing thermal degradation of the unsaturated fatty acid esters.
-
Split Ratio: Using split injection is recommended to prevent column overload and ensure sharp peaks.
-
Action: Start with a split ratio of 50:1 or 100:1.[23] If your sample is very dilute, you may need to decrease the ratio, but be mindful of potential peak broadening.
-
-
Sample Concentration & Injection Volume: Overloading the column is a frequent cause of poor peak shape.[17]
-
Action: If you observe broad or fronting peaks, try diluting your sample by a factor of 10 or reducing the injection volume from 1 µL to 0.5 µL.
-
Systematic Troubleshooting Workflow
When poor resolution is observed, a systematic approach is more effective than random adjustments. The following decision tree illustrates a logical workflow for diagnosing and solving the issue.
Caption: A troubleshooting decision tree for poor GC peak resolution.
References
- Common Causes Of Peak Tailing in Chrom
-
Agilent CP-Sil 88 GC Column. (n.d.). Chrom Tech. [Link]
-
Cruz-Hernandez, C., et al. (2002). Evaluation of two GC columns (60-m SUPELCOWAX 10 and 100-m CP Sil 88) for analysis of milkfat with emphasis on CLA, 18:1, 18:2 and 18:3 isomers, and short- and long-chain FA. Journal of the American Oil Chemists' Society. [Link]
-
Chen, B., et al. (2007). GC analysis of fatty acid methyl esters (FAMES) of LA and CLA using a 100-m supelco SP-2380 column. ResearchGate. [Link]
-
CP-Sil 88. (n.d.). Element Lab Solutions. [Link]
-
Separation of Fatty Acid Methyl Esters (FAME) on an Agilent J&W Select CP-Sil 88 for FAME GC Column. (n.d.). LabRulez GCMS. [Link]
-
CP-Sil 88 for FAME. (n.d.). Agilent. [Link]
-
SP®-2380 Capillary GC Column. (n.d.). MilliporeSigma. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. [Link]
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What are common causes of peak tailing and/or low resolution (broad peaks) in protein-based SEC methods? (n.d.). Waters. [Link]
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GC Tip: Peak Shape Problems: Tailing Peaks. (n.d.). Phenomenex. [Link]
-
Christie, W.W. (2019). A Practical Guide to the Analysis of Conjugated Linoleic Acid (CLA). AOCS. [Link]
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GC Diagnostic Skills I | Peak Tailing. (2020). Element Lab Solutions. [Link]
-
Rapid Separation of trans/cis Fatty Acid Methyl Esters with Agilent DB-FastFAME GC Column. (n.d.). Agilent Technologies. [Link]
-
Optimization of the GC method for routine analysis of the fatty acid profile in several food samples. (n.d.). European Commission. [Link]
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Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. (2020). Vitae. [Link]
-
TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. [Link]
-
GC Temperature Programming—10 Things You Absolutely Need to Know. (2025). Crawford Scientific. [Link]
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The Secrets of Successful Temperature Programming. (2017). LCGC International. [Link]
-
Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. (n.d.). Restek. [Link]
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Luna, P., et al. (2004). Gas chromatographic method for analysis of conjugated linoleic acids isomers (c9t11, t10c12, and t9t11) in broth media as application in probiotic studies. Journal of Chromatographic Science. [Link]
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Too Fast GC — What is Too Fast in GC? (2023). Separation Science. [Link]
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Analysis of Fatty Acids in Fish Oil Supplements using SCION GC-FID. (n.d.). SCION Instruments. [Link]
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The Essential Guide to Optimizing Sensitivity in GC–FID Analysis. (2019). LCGC International. [Link]
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Column Selection for the Analysis of Fatty Acid Methyl Esters. (2005). Agilent. [Link]
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Troubleshooting GC peak shapes. (2018). Element Lab Solutions. [Link]
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GC Column Troubleshooting Guide. (2025). Phenomenex. [Link]
-
Chromatographic separation and identification of conjugated linoleic acid isomers. (2025). ResearchGate. [Link]
-
Gas Chromatography GC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
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Triglyceride and Fatty Acid Analysis by Gas Chromatography. (n.d.). Meatscience.org. [Link]
-
Gas chromatographic analysis of conjugated linoleic acids. (n.d.). CABI Digital Library. [Link]
-
GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. (n.d.). ResearchGate. [Link]
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Technical Support Center: Optimizing Mobile Phases for 10,12-Octadecadienoic Acid Ethyl Ester Separation
Welcome to the Application Scientist Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals tasked with the chromatographic separation of 10,12-octadecadienoic acid ethyl ester (10,12-CLA-EE).
Because conjugated linoleic acid (CLA) esters exist as complex mixtures of positional (e.g., 9,11 vs. 10,12) and geometric (cis/trans) isomers, standard liquid chromatography often fails to provide baseline resolution. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to optimize your High-Performance Liquid Chromatography (HPLC) mobile phases.
Mobile Phase Selection Workflow
Before troubleshooting, ensure you are utilizing the correct chromatographic mode for your specific analytical goals.
Workflow for selecting and optimizing HPLC mobile phases for 10,12-CLA-EE.
Troubleshooting Guides & FAQs
Q1: Why am I failing to resolve 10,12-CLA-EE from 9,11-CLA-EE using standard Reversed-Phase (RP) HPLC? A1: RP-HPLC (using C18 or C30 columns) separates analytes primarily based on hydrophobicity. Because positional isomers of conjugated dienes have nearly identical hydrophobic profiles and molecular weights, they co-elute in RP systems[1]. The Solution: Switch to Silver-Ion HPLC (Ag+-HPLC). In this mode, silver ions impregnated in the stationary phase form reversible π -complexes with the double bonds of the analyte. The retention is dictated by the distance of the conjugated diene system from the ester carbonyl group. Because the double bonds in 10,12-CLA-EE are further from the electron-withdrawing ester group than those in 9,11-CLA-EE, the π -complex is altered, causing 10,12 isomers to elute earlier than 9,11 isomers[2].
Q2: I am using Ag+-HPLC with Hexane/Acetonitrile (99.9:0.1 v/v), but my retention times (RT) are drifting throughout the day. How do I stabilize this? A2: This is a known thermodynamic issue. Acetonitrile (ACN) has limited and temperature-dependent solubility in non-polar solvents like hexane. As the day progresses, minor temperature fluctuations cause the ACN to partition differently, leading to micro-fluctuations in the mobile phase composition and resulting in RT drift[3]. The Solution: Introduce a co-solvent modifier to stabilize the mixture. Adding 0.5% diethyl ether to create a ternary system (e.g., 0.1% ACN / 0.5% diethyl ether / hexane) acts as a thermodynamic bridge, stabilizing the solvent partition and maintaining consistent relative retention volumes[3][4]. Alternatively, a mobile phase of 1.6% acetic acid and 0.0125% ACN in hexane has also proven highly stable for fractionating CLA isomers[5].
Q3: How do I resolve the geometric isomers (c,t vs. t,c vs. c,c vs. t,t) of 10,12-CLA-EE? A3: Geometric resolution relies on steric hindrance. Trans double bonds are linear and sterically hindered from interacting deeply with the silver ions, whereas cis double bonds can "wrap" more effectively around the Ag+ binding sites. Expected Elution Order: trans,trans isomers elute first (weakest π -complex), followed by cis/trans and trans/cis isomers, and finally cis,cis isomers (strongest π -complex)[3]. To achieve this, your mobile phase must be strictly isocratic. Gradient elution in Ag+-HPLC often disrupts the delicate π -complex equilibrium, leading to peak broadening and loss of geometric resolution.
Q4: Can I use Reversed-Phase HPLC if I only need bulk quantification of total CLA-EEs without isomer resolution? A4: Yes. For bulk analysis, RP-HPLC is significantly more robust and avoids the use of volatile solvents like hexane. A standard C18 column with an Acetonitrile/Water (e.g., 80:20 v/v) mobile phase is sufficient[1]. If you observe peak tailing, it is likely due to secondary interactions with unendcapped silanols or trace free fatty acid impurities. Adding 0.1% Formic Acid to the mobile phase suppresses ionization, driving the analytes into a neutral state and dramatically improving peak symmetry[6][7].
Quantitative Data: Mobile Phase Comparison
Use the following data matrix to select the optimal mobile phase composition based on your specific separation requirements.
| HPLC Mode | Mobile Phase Composition | Target Application | Resolution Capability | RT Stability |
| Ag+-HPLC | Hexane / 0.1% ACN | Positional & Geometric Isomers | Excellent (Resolves c/t, t/c, c/c, t/t) | Poor (Prone to partitioning) |
| Ag+-HPLC | Hexane / 0.1% ACN / 0.5% Diethyl Ether | Positional & Geometric Isomers | Excellent | High (Stabilized partition) |
| Ag+-HPLC | Hexane / 1.6% Acetic Acid / 0.0125% ACN | Complex Biological Extracts | High | High |
| RP-HPLC | ACN / Water (80:20 v/v) | Bulk CLA-EE Quantification | Low (Isomers co-elute) | High |
| RP-HPLC | ACN / Water + 0.1% Formic Acid | Bulk CLA-EE Quantification | Low (Isomers co-elute) | High (Improved peak shape) |
Self-Validating Experimental Protocols
Protocol 1: Preparation of Stabilized Ag+-HPLC Mobile Phase
Objective: Prepare a drift-free ternary mobile phase for baseline resolution of 10,12-CLA-EE geometric isomers.
-
Solvent Dehydration: Pass HPLC-grade Hexane through a column of activated molecular sieves (3Å). Causality: Trace water binds irreversibly to Ag+ ions, permanently deactivating the stationary phase.
-
Ternary Blending: In a dedicated solvent reservoir, combine 99.4% dehydrated Hexane, 0.5% Diethyl Ether, and 0.1% Acetonitrile (v/v/v). Mix thoroughly using magnetic stirring for 10 minutes.
-
Degassing: Sonicate the mixture under a light vacuum for 5 minutes. Do not over-vacuum, as volatile diethyl ether will evaporate, altering the composition.
-
Self-Validating Equilibration: Pump the mobile phase through the Ag+ column at 1.0 mL/min. Monitor the UV absorbance at 234 nm (the λmax for conjugated dienes).
-
Validation Check: The system is fully equilibrated only when the baseline drift is less than 0.1 mAU/min. If the baseline continues to drift after 30 column volumes, the ACN is partitioning; remix the mobile phase.
-
Protocol 2: RP-HPLC Method for Bulk 10,12-CLA-EE Quantification
Objective: Achieve high-throughput, robust quantification of total CLA-EEs using reversed-phase chromatography.
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
System Setup: Install a C18 column (e.g., 250 x 4.6 mm, 5 µm). Set the column oven to 25°C to ensure reproducible hydrophobic partitioning.
-
Isocratic Elution: Program the pump to deliver an isocratic flow of 20% A / 80% B at 1.2 mL/min[1].
-
Self-Validating System Suitability: Inject a known standard of 10,12-CLA-EE.
-
Validation Check: Calculate the Tailing Factor ( Tf ) at 5% peak height. If Tf>1.5 , secondary silanol interactions are occurring. Increase the Formic Acid concentration in both mobile phases to 0.15% to further suppress ionization.
-
Sources
improving recovery rates of 10,12-octadecadienoic acid ethyl ester from blood plasma
Welcome to the technical support center dedicated to enhancing your success in quantifying 10,12-octadecadienoic acid ethyl ester from blood plasma. This guide is structured to provide immediate, actionable solutions to common challenges encountered in the laboratory. We will move from high-level frequently asked questions to deep, systematic troubleshooting guides, complete with detailed protocols and the scientific rationale behind them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and provides rapid, high-level guidance.
Question: My recovery of 10,12-octadecadienoic acid ethyl ester is consistently low or non-existent. What is the most likely cause?
Answer: The most probable causes, in order of likelihood, are:
-
Pre-Analytical Sample Degradation: This analyte, a conjugated linoleic acid (CLA) ethyl ester, is highly susceptible to oxidation and enzymatic degradation.[1][2] Improper sample storage is a primary culprit. Studies have shown that fatty acid ethyl ester (FAEE) concentrations can double when blood samples are stored at room temperature for 24 hours or more.[3][4][5]
-
Inefficient Extraction: The chosen extraction method (LLE or SPE) may not be optimized. This could involve incorrect solvent choice, improper pH, or insufficient mixing, leading to the analyte remaining in the aqueous phase or protein pellet.
-
Analyte Loss During Dry-Down: High temperatures during solvent evaporation can degrade the analyte.[6][7] This is a critical parameter that is often overlooked.
Question: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
Answer: Both methods are viable, but they serve different needs.
-
Liquid-Liquid Extraction (LLE): Traditional methods like Folch (chloroform/methanol) or Matyash (MTBE/methanol) are effective for single samples and method development.[8][9][10] However, they are often labor-intensive, difficult to automate, and can suffer from poor reproducibility due to issues like emulsion formation.[8][11]
-
Solid-Phase Extraction (SPE): SPE is highly recommended for higher throughput and improved reproducibility.[8][11][12] It offers cleaner extracts by selectively removing interfering matrix components, which is particularly beneficial for sensitive LC-MS/MS analysis.[13]
Question: How critical is the use of an internal standard?
Answer: It is absolutely critical. An appropriate internal standard (IS), such as a stable isotope-labeled version of the analyte or a structurally similar FAEE like heptadecanoic acid ethyl ester, is essential for accurate quantification.[6] The IS accounts for analyte loss during every step of the process—from extraction and evaporation to reconstitution and injection—thereby correcting for variability and improving the accuracy and precision of your results.
Part 2: Systematic Troubleshooting Guides
When facing persistent issues, a systematic approach is necessary. Use the following guides to diagnose and resolve specific problems.
Troubleshooting Workflow for Low Recovery
This workflow provides a logical path to identify the root cause of poor analyte recovery.
Caption: A systematic workflow for troubleshooting low analyte recovery.
Issue 1: Low or No Analyte Peak Detected
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Analyte Oxidation | 10,12-octadecadienoic acid contains conjugated double bonds, making it extremely susceptible to oxidation, which alters its structure and mass.[1][2] This can occur during storage or if samples are left at room temperature. | Always store plasma at -80°C for long-term storage and at 4°C for no more than a few hours before extraction.[3][4] Thaw samples on ice. Consider adding an antioxidant like BHT (butylated hydroxytoluene) to the extraction solvent, but verify it doesn't interfere with your analysis. |
| Inefficient Protein Precipitation | If proteins are not fully precipitated, the analyte can remain trapped in the protein pellet, preventing its extraction into the organic solvent.[11] | Use cold methanol (e.g., stored at -80°C) and ensure a sufficient volume ratio, typically at least 3:1 (v/v) of methanol to plasma.[6] Vortex thoroughly and allow adequate time for precipitation at a low temperature. |
| Incorrect Solvent Polarity (LLE) | The analyte is a relatively nonpolar ethyl ester. If the extraction solvent is too polar, the analyte will not partition efficiently from the aqueous plasma environment. | Use a nonpolar solvent system. The Matyash method (MTBE/Methanol) or a butanol/methanol system are excellent, less toxic alternatives to the traditional Folch (chloroform/methanol) method.[8][9][10] |
| Analyte Loss on SPE Cartridge | The analyte may be irreversibly bound to the SPE sorbent if the elution solvent is too weak. Conversely, it may not be retained during loading if the sample solvent is too strong (too organic). | For reversed-phase SPE, ensure the sample is loaded under aqueous conditions. For elution, use a strong, nonpolar solvent like methanol, acetonitrile, or a mixture like chloroform/methanol.[14] Always follow the manufacturer's protocol and optimize elution solvent strength. |
| Thermal Degradation during Evaporation | FAEEs can degrade at high temperatures. One study on FAEEs found the highest recovery was achieved with an evaporation temperature of 30°C.[6] | Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature, ideally not exceeding 40°C. |
Issue 2: Poor Reproducibility (High %CV)
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Inconsistent Sample Handling | Variations in thawing time, storage before extraction, and vortexing intensity can introduce significant variability between samples.[3][5] | Standardize your entire workflow. Use a consistent thawing protocol (e.g., 30 minutes on ice). Process all samples in a batch under the same conditions. Use a multi-tube vortexer for consistent mixing. |
| Incomplete Phase Separation (LLE) | If the organic and aqueous layers are not fully separated, you may aspirate part of the aqueous layer or protein interface, leading to inconsistent extract volume and high ion suppression. | Centrifuge at a sufficient force and time (e.g., 2,000 x g for 10 minutes) to achieve a clean separation.[15] Carefully aspirate the desired layer, leaving a small amount behind to avoid contamination. If emulsions persist, try adding salt (NaCl) or using a different solvent system. |
| SPE Channeling or Drying | If the SPE sorbent bed dries out between steps or if the liquid flows through channels instead of uniformly, retention and elution will be inconsistent. | Ensure the sorbent bed remains conditioned/wet before loading the sample. Apply samples and solvents slowly and evenly. Use a vacuum manifold with consistent pressure for all wells. |
| Matrix Effects in LC-MS/MS | Co-eluting endogenous compounds from the plasma matrix (e.g., phospholipids) can suppress or enhance the ionization of the analyte, leading to high variability. | Improve your sample cleanup. SPE is generally superior to LLE in removing matrix components.[8][13] If using LLE, consider a post-extraction cleanup step. Also, optimize your chromatographic separation to move the analyte peak away from areas of high ion suppression. |
Part 3: Detailed Experimental Protocols
These protocols provide a validated starting point. Always perform your own validation experiments with QC samples to ensure the method is suitable for your specific application and instrumentation.
Protocol 1: Modified Liquid-Liquid Extraction (LLE) - Matyash Method
This method uses less toxic solvents than the traditional Folch method and provides excellent recovery for a broad range of lipids.[8][10]
Caption: Step-by-step workflow for the Matyash LLE protocol.
Step-by-Step Methodology:
-
Sample Preparation: Aliquot 100 µL of thawed plasma into a 2 mL borosilicate glass tube.
-
Internal Standard: Add 20 µL of your working internal standard solution.
-
Protein Precipitation: Add 400 µL of ice-cold methanol. The cold temperature helps to quench enzymatic activity.[6]
-
Mixing: Vortex the tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Lipid Extraction: Add 1 mL of methyl-tert-butyl ether (MTBE).
-
Mixing: Vortex for 60 seconds to facilitate the transfer of lipids into the organic MTBE phase.
-
Phase Separation: Add 250 µL of high-purity water to create a biphasic system.[10]
-
Mixing: Vortex briefly for 20 seconds. Over-mixing at this stage can promote emulsion formation.
-
Centrifugation: Centrifuge at 1,000 x g for 10 minutes at 4°C. You should see two distinct layers: an upper organic (MTBE) layer containing the lipids and a lower aqueous/protein layer.
-
Collection: Carefully aspirate the upper organic layer and transfer it to a clean tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at a temperature of 40°C or below.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a solvent compatible with your analytical system (e.g., 90:10 Methanol:Water).
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for FAEEs
This protocol uses a polymeric reversed-phase sorbent, which provides excellent retention for nonpolar compounds and results in a very clean extract.
Caption: A generic step-by-step workflow for SPE of FAEEs.
Step-by-Step Methodology:
-
Sample Pre-treatment: In a separate tube, add 300 µL of 2% formic acid in water to 100 µL of plasma (containing your internal standard). The acidic condition ensures the analyte is in a neutral state for optimal retention on a reversed-phase sorbent.[16]
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa or equivalent) by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent bed go dry.
-
Sample Loading: Load the entire pre-treated sample onto the SPE cartridge.
-
Wash Step 1 (Polar Interferences): Pass 1 mL of 40% methanol in water through the cartridge. This will wash away highly polar matrix components while retaining the analyte.
-
Wash Step 2 (Lipid Interferences): Pass 1 mL of hexane through the cartridge. This can help remove very nonpolar, neutral lipids that might interfere with the analysis.[15]
-
Elution: Elute the 10,12-octadecadienoic acid ethyl ester with 1 mL of a strong solvent mixture like 1:1 (v/v) chloroform/methanol.[14] Collect the eluate in a clean tube.
-
Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at a temperature of 40°C or below.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a solvent compatible with your analytical system.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
References
-
Zhao, L., & Apffel, A. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 294. Available at: [Link]
-
Doyle, K. M., et al. (1999). Preanalytical variables affecting the quantification of fatty acid ethyl esters in plasma and serum samples. Clinical Chemistry, 45(11), 2033-2039. Available at: [Link]
-
Agilent Technologies. (n.d.). A Novel Solid Phase Sample Preparation Method for Lipidomic Analysis of Plasma Samples. Available at: [Link]
-
Zhao, L., & Apffel, A. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. PubMed. Available at: [Link]
-
Wojtowicz, W., et al. (2025). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. Biomedicines, 13(7), 1688. Available at: [Link]
-
Wojtowicz, W., et al. (2025). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. PubMed. Available at: [Link]
-
Wojtowicz, W., et al. (2025). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. ResearchGate. Available at: [Link]
-
Zhao, L., & Apffel, A. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. ResearchGate. Available at: [Link]
-
Alshehry, Z. H., et al. (2015). An Efficient Single Phase Method for the Extraction of Plasma Lipids. Metabolites, 5(2), 389-403. Available at: [Link]
-
Doyle, K. M., et al. (1999). Preanalytical Variables Affecting the Quantification of Fatty Acid Ethyl Esters in Plasma and Serum Samples. Clinical Chemistry, 45(11), 2033-2039. Available at: [Link]
-
Wong, M. W. K., et al. (2019). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers in Neurology, 10, 879. Available at: [Link]
-
Agilent Technologies. (n.d.). Lipidomics Analysis of Human Plasma Using Agilent Bond Elut Lipid Extraction 96-Well Plates. Available at: [Link]
-
Zhang, A., & Chen, Z. Y. (2000). Oxidative Stability of Conjugated Linoleic Acid Isomers. Journal of the American Oil Chemists' Society, 77(8), 849-852. Available at: [Link]
-
Doyle, K. M., et al. (1999). Preanalytical variables affecting the quantification of fatty acid ethyl esters in plasma and serum samples. PubMed. Available at: [Link]
-
Chen, Z. Y., & Zhang, A. (2000). Oxidative stability of conjugated linoleic acid isomers. PubMed. Available at: [Link]
-
Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Available at: [Link]
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Technical Support Center: Optimizing Synthesis Yield of 10,12-Octadecadienoic Acid Ethyl Ester
Welcome to the Technical Support Center for lipid synthesis and modification. 10,12-octadecadienoic acid ethyl ester (10,12-CLA-EE) is a highly valued conjugated linoleic acid derivative critical to drug development, nutritional studies, and metabolic research.
Synthesizing this specific isomer with high yield and high isomeric purity presents unique thermodynamic and kinetic challenges. The conjugated diene system is highly sensitive to isomerization and oxidation, while the esterification process itself is frequently bottlenecked by thermodynamic equilibrium and substrate inhibition. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you maximize your synthesis yields.
Diagnostic Troubleshooting Workflow
Before altering your experimental parameters, use the diagnostic workflow below to identify the mechanistic root cause of your yield loss.
Diagnostic workflow for troubleshooting low yields in 10,12-CLA-EE synthesis.
Core Troubleshooting FAQs
Q1: Why is my enzymatic esterification yield plateauing at 50-60% despite adding excess substrate?
The Causality: This is a classic thermodynamic equilibrium bottleneck driven by water accumulation. Lipases require a monomolecular layer of water (a "micro-water environment") to maintain their active 3D conformation and keep the active-site "lid" open via interfacial activation. However, as esterification proceeds, bulk free water is generated as a byproduct. According to Le Chatelier's principle, this excess water drives the reaction backward toward hydrolysis, capping your yield [1]. The Solution: You must decouple micro-water from bulk water. Utilize porous polyacrylamide hydrogel microspheres (PPAHM) as an enzyme carrier, or add activated 3Å molecular sieves to the reaction vessel. These scavenge bulk free water while preserving the enzyme's essential hydration shell.
Q2: I switched to acid catalysis ( BF3 or HCl ) to force the reaction to completion, but my GC-MS shows multiple unexpected peaks. What happened?
The Causality: The 10,12-conjugated diene system is electron-rich and highly sensitive to strong Lewis or Brønsted acids. Strong acids protonate the double bonds, forming a resonance-stabilized allylic carbocation intermediate. When the proton is eliminated, the double bonds reform in their lowest-energy thermodynamic state: the trans,trans configuration. This destroys your specific 10,12 isomer geometry and generates methoxy/ethoxy artifacts [2]. The Solution: If you must use chemical catalysis, switch to a milder acid like H2SO4 and introduce Dimethylformamide (DMF) as a co-solvent. DMF attenuates the acidity and stabilizes the transition state, drastically reducing isomerization.
Q3: Why does my immobilized lipase (e.g., Novozym 435) lose activity when I scale up the ethanol concentration?
The Causality: Short-chain alcohols like ethanol are highly polar and exhibit acute toxicity to lipases at high concentrations. Ethanol aggressively strips the essential bound water from the enzyme's surface. Without this hydration layer, the protein undergoes a conformational shift, closing the hydrophobic lid over the active site and rendering the catalyst inert. The Solution: Implement a stepwise ethanol addition strategy (adding the alcohol in 3-4 aliquots over several hours) rather than a single batch addition.
Standardized High-Yield Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without passing the embedded Quality Control (QC) checks.
Protocol A: Optimized Enzymatic Esterification (High Isomeric Retention)
Target Audience: Researchers prioritizing absolute isomeric purity over rapid reaction times.
-
Step 1: Substrate Dehydration & Preparation
-
Action: Combine 10,12-octadecadienoic acid and absolute ethanol (1:3 molar ratio) in a dry flask.
-
Causality: Trace bulk water in the starting materials will prematurely shift the thermodynamic equilibrium toward hydrolysis before esterification can even begin.
-
Self-Validation: Perform Karl Fischer titration on the mixture. Proceed only if water content is < 0.05%.
-
-
Step 2: Stepwise Ethanol Addition & Catalysis
-
Action: Add Lipase-Porous Polyacrylamide Hydrogel Microspheres (L-PPAHM) or Novozym 435 (10% w/w of substrates). Add the remaining ethanol in three equal aliquots at t=0 , t=4h , and t=8h .
-
Causality: Stepwise addition prevents acute ethanol toxicity, ensuring the enzyme retains its micro-water environment and remains interfacially active [1].
-
Self-Validation: Run a TLC (Hexane:Ethyl Acetate 9:1) at each addition point. The free fatty acid spot (lower Rf ) must visibly diminish before adding the next ethanol aliquot.
-
-
Step 3: Continuous Water Scavenging
-
Action: Introduce activated 3Å molecular sieves at t=4h .
-
Causality: Removing bulk byproduct water forces the reaction forward without dehydrating the enzyme's internal micro-environment [3].
-
Self-Validation: Monitor conversion via GC-FID. The reaction is complete when ester conversion plateaus >90% (typically 12-24 hours).
-
Protocol B: Mild Chemical Esterification (High Throughput)
Target Audience: Scale-up chemists requiring rapid kinetics while mitigating isomerization.
-
Step 1: Solvent and Catalyst Formulation
-
Action: Dissolve 10,12-CLA in a 9:1 (v/v) mixture of absolute ethanol and Dimethylformamide (DMF). Add 1% (v/v) H2SO4 dropwise at 0°C.
-
Causality: Using H2SO4 in the presence of DMF attenuates the catalyst's acidity. The DMF acts as a proton-acceptor, stabilizing the transition state and preventing the formation of the allylic carbocations that lead to trans,trans isomerization [2].
-
Self-Validation: Pull a 15-minute reaction aliquot for GC-FID analysis. The chromatogram must show < 2% trans,trans isomer formation before proceeding to heating.
-
-
Step 2: Reflux under Inert Atmosphere
-
Action: Heat the mixture to 60°C under continuous Argon sparging for 2-4 hours.
-
Causality: Conjugated double bonds are highly susceptible to auto-oxidation and polymerization at elevated temperatures. Argon displaces oxygen, preventing the formation of peroxide radicals.
-
Self-Validation: Visually inspect the reaction mixture. It must remain colorless to pale yellow. A shift to dark amber indicates oxidative degradation, requiring immediate quenching.
-
Quantitative Performance Data
| Synthesis Method | Catalyst System | Typical Yield (%) | Isomeric Purity Retention | Reaction Time | Primary Mechanistic Bottleneck |
| Standard Chemical | BF3 / Ethanol | >95% | <60% (High t,t-isomerization) | 1-2 hours | Electrophilic attack on diene system |
| Mild Chemical |
H2SO4
| 85-90% | >95% | 2-4 hours | Requires rigorous post-reaction solvent removal |
| Standard Enzymatic | Novozym 435 (Batch EtOH) | 50-60% | >99% | 24-48 hours | Thermodynamic equilibrium plateau, ethanol toxicity |
| Optimized Enzymatic | L-PPAHM + Stepwise EtOH | 90-95% | >99% | 12-24 hours | Slower kinetics compared to acid catalysis |
Mechanistic Pathway Visualization
Understanding the competing pathways between successful esterification and degradation is critical for optimizing your reaction environment.
Mechanistic pathway of 10,12-CLA esterification and competing side reactions.
References
-
Modulating the performance of lipase-hydrogel microspheres in a "micro water environment" International Journal of Biological Macromolecules (2023). URL:[Link] [1]
-
Recommended esterification method for gas chromatographic measurement of conjugated linoleic acid Journal of the American Oil Chemists' Society (2005). URL:[Link] [2]
-
Lipase Catalyzed Acidolysis for Efficient Synthesis of Phospholipids Enriched with Isomerically Pure cis-9,trans-11 and trans-10,cis-12 Conjugated Linoleic Acid Molecules (2019). URL:[Link] [3]
Analytical Method Validation for 10,12-Octadecadienoic Acid Ethyl Ester Quantification: A Comparative Guide
As a Senior Application Scientist, one of the most persistent challenges I encounter in lipidomics and pharmaceutical quality control is the precise quantification of specific conjugated linoleic acid (CLA) isomers. 10,12-octadecadienoic acid ethyl ester (10,12-CLA EE) is a highly bioactive lipid, but its structural similarity to other positional isomers (such as 9,11-CLA) creates a formidable analytical bottleneck.
This guide objectively compares the industry-standard analytical platforms for quantifying 10,12-CLA EE, explains the causality behind optimal method selection, and provides a self-validating experimental protocol grounded in the latest ICH Q2(R2) regulatory framework[1].
The Analytical Challenge: Causality in Method Selection
Quantifying 10,12-CLA EE is not a simple assay; it requires overcoming three distinct physicochemical hurdles:
-
Isomeric Co-elution: On standard non-polar or moderately polar gas chromatography (GC) columns, the 10,12 and 9,11 positional isomers possess nearly identical boiling points and polarities, resulting in severe co-elution[2].
-
Thermal Isomerization: CLA isomers are highly susceptible to double-bond migration. The high injector temperatures required for GC can artificially convert 10,12-CLA into 9,11-CLA, skewing quantitative data.
-
Derivatization Artifacts: While free fatty acids require transesterification to fatty acid methyl esters (FAMEs) for GC analysis, 10,12-CLA is already an ethyl ester. Subjecting it to aggressive acid- or base-catalyzed methylation can induce artifactual isomerization[2].
To establish a trustworthy analytical system, the chosen method must analyze the ester in its native state at ambient temperatures while providing baseline resolution between positional isomers.
Platform Comparison Matrix
To objectively determine the most fit-for-purpose technology, we must compare the three dominant analytical platforms: Ag⁺-HPLC-UV , GC-FID , and GC-MS [2][3].
| Analytical Parameter | Ag⁺-HPLC-UV (Silver-Ion LC) | GC-FID (100m Highly Polar Column) | GC-MS (DMOX Derivatization) |
| Separation Mechanism | π-complexation with Ag⁺ ions | Boiling point & polarity | Boiling point & mass-to-charge |
| Isomer Resolution | Excellent (Baseline for 10,12 vs 9,11) | Moderate (Frequent co-elution) | Moderate (Requires prior separation) |
| Sample Preparation | Direct dilution in hexane | Direct injection or transesterification | DMOX derivatization |
| Thermal Artifact Risk | Zero (Ambient temperature) | High (Injector > 250°C) | Moderate (Derivatization heat) |
| Sensitivity / Specificity | High (Specific UV at 234 nm) | High (Universal carbon detection) | Very High (Diagnostic fragments) |
| Primary Use Case | Accurate Isomer Quantification | Total CLA content screening | Structural elucidation (m/z 113, 126) |
The Verdict: While GC-FID remains the gold standard for total fatty acid profiling, Ag⁺-HPLC-UV is objectively superior for the specific quantification of 10,12-CLA EE. The silver ions in the stationary phase form reversible π-complexes with the conjugated double bonds. Because the spatial geometry of the 10,12 diene differs from the 9,11 diene, the steric hindrance during this complexation dictates retention time, allowing for complete baseline resolution[2][3].
ICH Q2(R2) Method Validation Framework
In March 2024, the FDA and ICH adopted the finalized Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development guidelines[1][4]. This marked a paradigm shift from a prescriptive "check-the-box" approach to a science- and risk-based lifecycle model[5][6].
To validate the Ag⁺-HPLC-UV method for 10,12-CLA EE, your protocol must function as a self-validating system across the following parameters:
-
Specificity (Rs > 1.5): You must prove the UV signal at 234 nm belongs exclusively to the 10,12 isomer. This is achieved by injecting a resolution mixture of 9,11 and 10,12 isomers and demonstrating baseline separation.
-
Linearity & Range: Establish a calibration curve from 50% to 150% of the target operational concentration. The coefficient of determination ( R2 ) must be ≥0.999 .
-
Accuracy (Spike Recovery): Spike a known concentration of 10,12-CLA EE reference standard into a blank lipid matrix. Acceptable recovery ranges are typically 98.0% – 102.0%.
-
Precision (Repeatability): Six replicate injections of the 100% standard must yield a Relative Standard Deviation (RSD) of ≤2.0% for peak area.
-
Robustness (Q14 integration): Intentionally introduce minor variations (e.g., changing the mobile phase modifier from 0.10% to 0.12% acetonitrile) to prove the method's reliability under real-world laboratory fluctuations[5].
Workflow Visualization
Figure 1: Analytical workflow and ICH Q2(R2) validation strategy for 10,12-CLA EE quantification.
Experimental Protocol: Ag⁺-HPLC-UV Quantification
This protocol utilizes the intrinsic UV absorbance of the conjugated diene system, eliminating the need for destructive derivatization[2].
Step 1: Self-Validating Sample Preparation
-
Weighing: Accurately weigh 50.0 mg of the lipid sample into a 10 mL volumetric flask.
-
Dilution: Dissolve and make up to volume with anhydrous n-hexane.
-
Causality: Because the analyte is already an ethyl ester, saponification and methylation are strictly avoided to prevent artifactual double-bond migration.
-
-
Internal Standard: Spike the solution with a known concentration of an internal standard (e.g., a non-interfering conjugated lipid analog) to monitor injection-to-injection precision.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial (to protect the light-sensitive conjugated dienes).
Step 2: Chromatographic Conditions
-
Column: Silver-ion impregnated silica column (e.g., ChromSpher 5 Lipids, 250 × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic 0.1% Acetonitrile in n-hexane.
-
Causality: The trace amount of polar acetonitrile acts as an electron donor, subtly competing with the lipid's double bonds for the Ag⁺ binding sites. This tunes the retention time and sharpens the chromatographic peaks[2].
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C (Ambient).
Step 3: Detection & System Suitability
-
Detector: UV/Vis Photodiode Array (PDA) set to 234 nm .
-
Causality: The conjugated diene system exhibits a strong, specific absorption maximum at 234 nm. Non-conjugated fatty acids (like oleic or linoleic acid) lack this chromophore and will remain virtually invisible, drastically simplifying the chromatogram[2].
-
-
System Suitability Test (SST): Before running samples, inject a resolution standard containing both 9,11-CLA EE and 10,12-CLA EE. Proceed only if the resolution ( Rs ) between the two peaks is >1.5 .
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; Availability Source: Federal Register URL: [Link]
-
Title: Trans — and conjugated fatty acids in food — contents and analytical aspects Source: OCL Journal URL: [Link]
-
Title: Gas chromatographic analysis of conjugated linoleic acids Source: CABI Digital Library URL: [Link]
Sources
Resolving Conjugated Linoleic Acid Ethyl Ester Isomers: A Comparative Guide to Mass Spectral Fragmentation
Conjugated linoleic acid (CLA) encompasses a family of positional and geometric isomers of linoleic acid (C18:2). In drug development and nutritional lipidomics, differentiating these isomers is critical because their biological activities are highly structure-dependent. For example, the cis-9, trans-11 isomer (rumenic acid) is associated with anti-carcinogenic properties, whereas the trans-10, cis-12 isomer primarily modulates lipid metabolism and adipogenesis.
While fatty acids are traditionally analyzed as methyl esters (FAMEs), the use of fatty acid ethyl esters (FAEEs) is increasingly critical in studies differentiating endogenous lipid synthesis from ethanol-induced lipid alterations. However, analyzing CLA ethyl esters presents a severe analytical bottleneck. As a Senior Application Scientist, I frequently see laboratories fail to resolve these isomers because they rely on standard Electron Ionization (EI) platforms.
This guide objectively compares the performance of standard GC-EI-MS against advanced Covalent Adduct Chemical Ionization Tandem Mass Spectrometry (CACI-MS/MS), providing the mechanistic causality and self-validating protocols required to definitively identify CLA ethyl ester isomers.
Mechanistic Comparison: Why Standard EI-MS Fails
To understand the performance gap between analytical platforms, we must examine the physics of ionization.
The Limitation of Standard GC-EI-MS (70 eV)
When a CLA ethyl ester (Molecular Weight = 308) is subjected to standard 70 eV electron ionization, it forms a radical cation [M]+∙ . Because the energy transferred during EI is highly excessive, the radical site becomes highly mobile, migrating rapidly along the alkyl chain prior to fragmentation. This thermodynamic equilibration causes the double bonds to migrate from their original conjugated positions. Consequently, standard EI-MS yields generic ester fragments—such as the McLafferty rearrangement ion at m/z 88 and the m/z 101 ion—but destroys the diagnostic structural information needed to pinpoint the double bonds 1.
The Solution: CACI-MS/MS
To resolve this, we must chemically "fix" the double bonds before fragmentation. Solvent-mediated Covalent Adduct Chemical Ionization (CACI) uses acetonitrile as a reagent gas. In the ion source, acetonitrile forms a reactive (1-methyleneimino)-1-ethenylium (MIE) ion (m/z 54). The MIE ion reacts specifically with the conjugated diene system of the CLA ethyl ester to form a stable cyclic covalent adduct [M+54]+ at m/z 362 2.
When this adduct is isolated and subjected to Collision-Induced Dissociation (CID) in MS2, cleavage occurs strictly allylic to the newly formed ring. This generates highly specific α (carboxyl-containing) and ω (methyl-containing) diagnostic ions that definitively map the original double bond locations 3.
Analytical Workflow Visualization
Figure 1: Workflow comparing EI-MS and CACI-MS/MS for resolving CLA ethyl ester isomers.
Comparative Data Analysis
The table below summarizes the quantitative fragmentation differences between the two methodologies when analyzing the two most critical CLA ethyl ester isomers. Notably, in CACI-MS/MS, the α -ion for an ethyl ester is predictably shifted by +14 Da compared to its methyl ester (FAME) counterpart, while the ω -ion remains identical.
| Analytical Platform | Target Isomer | Precursor Ion (m/z) | Key Diagnostic Fragments (m/z) | Isomer Resolution Capability |
| Standard GC-EI-MS | 9c,11t-CLA EE | 308 [M]+ | 88, 101, 235, 263 | Poor (Indistinguishable spectra) |
| Standard GC-EI-MS | 10t,12c-CLA EE | 308 [M]+ | 88, 101, 235, 263 | Poor (Indistinguishable spectra) |
| CACI-MS/MS | 9c,11t-CLA EE | 362 [M+54]+ | α -ion (allylic to C9), ω -ion (allylic to C12) | Excellent (Definitive structural map) |
| CACI-MS/MS | 10t,12c-CLA EE | 362 [M+54]+ | α -ion (allylic to C10), ω -ion (allylic to C13) | Excellent (Definitive structural map) |
Self-Validating Experimental Protocol: CACI-MS/MS of CLA Ethyl Esters
To ensure scientific integrity, every analytical workflow must be self-validating. The following step-by-step methodology incorporates internal checks to guarantee that the data generated is artifact-free 4.
Step 1: Mild Base-Catalyzed Ethyl Esterification
-
Action: React the lipid extract with 0.5 M sodium ethoxide in anhydrous ethanol at room temperature for 15 minutes. Neutralize with 1% acetic acid and extract with hexane.
-
Causality: Acid-catalyzed or high-temperature derivatization causes rapid cis to trans isomerization of conjugated dienes. Mild base catalysis preserves the native geometric configuration.
-
Self-Validation Check: Spike the raw sample with a known odd-chain conjugated standard (e.g., cis-9, trans-11 C19:2). If the final chromatogram shows the appearance of a trans,trans C19:2 peak, your reaction conditions were too harsh, and the sample geometry is compromised.
Step 2: Chromatographic Separation
-
Action: Inject 1 µL of the FAEE extract into a GC equipped with a 100 m highly polar cyanopropyl column (e.g., CP-Sil 88). Use a slow temperature ramp (e.g., 170°C to 225°C at 1°C/min).
-
Causality: Mass spectrometry cannot distinguish between cis and trans geometries of the same positional isomer. The highly polar column is required to separate geometric isomers chromatographically before they enter the MS source.
Step 3: CACI Source Tuning and Precursor Validation
-
Action: Introduce acetonitrile into the CI source until the source pressure reaches approximately 2×10−4 Torr. Monitor the generation of the MIE reagent ion (m/z 54).
-
Self-Validation Check: Before applying collision energy, monitor the MS1 spectrum for the [M+54]+/[M+54−46]+ ratio (loss of ethanol). A dominant [M+54]+ peak (m/z 362) confirms the stable formation of the covalent adduct. If the ratio is inverted (high fragmentation in MS1), the ion source temperature is too high, causing thermal degradation of the adduct. Lower the source temperature (typically to 150°C) until the intact precursor dominates.
Step 4: Tandem MS (CID) Acquisition
-
Action: Isolate the m/z 362 precursor ion. Apply a collision energy of 10–15 eV using Argon as the collision gas.
-
Causality: This specific energy range is sufficient to induce cleavage at the allylic C-C bonds adjacent to the MIE-adduct ring, without causing secondary fragmentation of the alkyl chain. Record the α and ω diagnostic ions to assign the exact positional isomer.
References
-
Identification of FAME Double Bond Location by Covalent Adduct Chemical Ionization (CACI) Tandem Mass Spectrometry American Oil Chemists' Society (AOCS)[Link]
-
Fatty acid isomerism: analysis and selected biological functions Royal Society of Chemistry (Food & Function)[Link]
-
Branched Chain Fatty Acid Content of United States Retail Cow's Milk and Implications for Dietary Intake National Institutes of Health (PMC)[Link]
-
A Practical Guide to the Isolation, Analysis and Identification of Conjugated Linoleic Acid ResearchGate (Lipid Technology)[Link]
Sources
- 1. aocs.org [aocs.org]
- 2. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 3. Branched Chain Fatty Acid Content of United States Retail Cow’s Milk and Implications for Dietary Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
A Comparative Benchmarking Guide: 10,12-Octadecadienoic Acid Ethyl Ester versus Standard Conjugated Linoleic Acid (CLA) Supplements
Abstract
This guide provides a comprehensive technical comparison of 10,12-octadecadienoic acid ethyl ester and standard conjugated linoleic acid (CLA) supplements for researchers, scientists, and drug development professionals. Standard CLA supplements are typically a mixture of the cis-9, trans-11 (c9,t11) and trans-10, cis-12 (t10,c12) isomers, primarily in free fatty acid or triglyceride forms. This document delves into the nuanced, isomer-specific biological activities of CLA, with a particular focus on the potent effects of the t10,c12 isomer, and discusses the implications of its ethyl esterification. We will explore the underlying molecular mechanisms, present relevant in-vitro experimental data, and provide detailed protocols for benchmarking these compounds.
Introduction: The Isomeric Complexity of Conjugated Linoleic Acid
Conjugated linoleic acid (CLA) is a family of positional and geometric isomers of linoleic acid, an 18-carbon unsaturated fatty acid. While numerous isomers exist, the most studied for their biological activities are the c9,t11 and t10,c12 isomers.[1] These isomers are the primary components of commercially available CLA supplements, which are often derived from safflower oil. It is crucial to understand that the biological effects of CLA are not uniform across all its isomers; in fact, individual isomers can elicit distinct and sometimes opposing physiological responses.
The c9,t11 isomer is the most abundant form of CLA found in nature, particularly in dairy products and meat from ruminant animals. In contrast, the t10,c12 isomer is present in smaller quantities in natural sources but is a significant component of synthetic CLA supplements. Research has increasingly demonstrated that the t10,c12 isomer is the primary driver of many of the effects attributed to CLA supplements, particularly those related to body composition. This guide will focus on the bioactivity of 10,12-octadecadienoic acid, specifically the trans-10, cis-12 isomer, and its ethyl ester derivative, in comparison to standard CLA supplement formulations.
The Significance of the trans-10, cis-12 Isomer
The t10,c12 isomer of CLA has garnered significant attention for its potent biological activities, which are notably different from those of the c9,t11 isomer. The primary effects of t10,c12-CLA are centered on lipid metabolism and cell proliferation, making it a molecule of interest for research in obesity, metabolic disorders, and oncology.
Anti-Adipogenic Properties
One of the most well-documented effects of t10,c12-CLA is its ability to inhibit adipogenesis, the process of forming mature fat cells (adipocytes). In-vitro studies using the 3T3-L1 preadipocyte cell line have consistently shown that treatment with t10,c12-CLA significantly reduces the accumulation of triglycerides and the expression of key adipogenic markers.[2] This effect is largely attributed to its interaction with the peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of adipocyte differentiation.[2][3] Unlike PPARγ agonists, which promote adipogenesis, t10,c12-CLA has been shown to act as a PPARγ modulator or even an antagonist, leading to the downregulation of PPARγ and its target genes.[3][4][5]
Pro-Apoptotic Effects in Cancer Cells
The t10,c12 isomer has also demonstrated significant anti-cancer properties in various cancer cell lines. Studies have shown that t10,c12-CLA can induce apoptosis (programmed cell death) in breast, colon, and prostate cancer cells.[6][7] This effect is often more potent compared to the c9,t11 isomer.[7] The proposed mechanisms for its anti-neoplastic activity include the downregulation of survival signals and the induction of cell cycle arrest.
The Role of Ethyl Esterification
The subject of this guide, 10,12-octadecadienoic acid ethyl ester, is a modified form of the free fatty acid. Esterification is a common chemical modification for fatty acids, often to improve stability and handling. However, it is critical to consider how this modification impacts bioavailability and biological activity.
Fatty acid ethyl esters (FAEEs) are generally less readily absorbed than their free fatty acid or triglyceride counterparts.[8] For the biological effects of 10,12-octadecadienoic acid ethyl ester to be realized, it must first be hydrolyzed by cellular lipases to release the active free fatty acid.[9][10] While this enzymatic conversion is known to occur, the efficiency can vary, potentially leading to lower effective intracellular concentrations of the active compound compared to direct administration of the free fatty acid. Therefore, when benchmarking the ethyl ester, it is essential to consider that its potency may be attenuated due to reduced bioavailability.
Comparative Data Summary
The following tables summarize the key comparative data between 10,12-octadecadienoic acid (as the t10,c12 isomer) and standard CLA supplements (a mixture of c9,t11 and t10,c12 isomers).
Table 1: In-Vitro Anti-Adipogenic Activity in 3T3-L1 Preadipocytes
| Parameter | 10,12-Octadecadienoic Acid (t10,c12) | Standard CLA Supplement (c9,t11/t10,c12 mixture) | cis-9, trans-11 CLA |
| Triglyceride Accumulation | Significant reduction | Moderate reduction | No significant effect or slight increase |
| PPARγ Expression | Downregulation[2][3] | Variable, may be slightly reduced | No significant effect |
| Adipogenic Gene Expression (e.g., aP2, FAS) | Significant downregulation[2][3] | Moderate downregulation | No significant effect |
| Effective Concentration | As low as 25 µM[3] | Higher concentrations required for similar effect | Not effective |
Table 2: In-Vitro Anti-Proliferative and Pro-Apoptotic Activity in Cancer Cell Lines
| Cell Line | 10,12-Octadecadienoic Acid (t10,c12) | Standard CLA Supplement (c9,t11/t10,c12 mixture) | cis-9, trans-11 CLA |
| MCF-7 (Breast Cancer) | Potent growth inhibitor, downregulates Fatty Acid Synthase (FAS)[6] | Moderate inhibitory effect | No effect on FAS expression[6] |
| HT-29 (Colon Cancer) | More potent inhibitor of proliferation than c9,t11 isomer[6] | Inhibitory effect | Weaker inhibitory effect |
| LNCaP (Prostate Cancer) | Potent growth inhibitor, downregulates FAS[6] | Moderate inhibitory effect | No effect on FAS expression[6] |
| PC-3 (Prostate Cancer) | Significant inhibition of proliferation (55% at certain concentrations)[7] | Not specified | Moderate effect[7] |
| DU145 (Prostate Cancer) | Inhibition of G1-S cell cycle progression[7] | Not specified | No effect[7] |
Note on 10,12-Octadecadienoic Acid Ethyl Ester: The data presented above is for the free fatty acid form. The ethyl ester is expected to exhibit similar qualitative effects, but potentially at higher concentrations to achieve the same magnitude of response due to differences in bioavailability and the requirement for enzymatic hydrolysis.
Experimental Protocols for Benchmarking
To facilitate rigorous in-house comparison, detailed protocols for key analytical and cell-based assays are provided below.
Analytical Quantification of CLA Isomers
Accurate quantification of the specific CLA isomers in a given supplement is paramount. Silver-ion high-performance liquid chromatography (Ag+-HPLC) is a powerful technique for separating CLA isomers.
Protocol: Ag+-HPLC for CLA Isomer Separation
-
Sample Preparation:
-
For supplements in triglyceride form, perform saponification using methanolic KOH to liberate the free fatty acids.
-
For ethyl ester forms, direct injection may be possible, but saponification to the free fatty acid is recommended for better chromatographic performance and comparison with standards.
-
Dissolve the extracted fatty acids in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Ag+-HPLC column (e.g., ChromSpher 5 Lipids).
-
Mobile Phase: A non-polar solvent system, such as hexane, with a small percentage of a polar modifier like acetonitrile.
-
Detection: UV detector set to 233 nm, the characteristic absorbance wavelength for conjugated double bonds.
-
-
Quantification:
-
Use certified reference standards for c9,t11-CLA and t10,c12-CLA to create a calibration curve.
-
Integrate the peak areas of the isomers in the sample and quantify against the calibration curve.
-
Caption: Workflow for 3T3-L1 adipocyte differentiation assay.
Molecular Mechanism of Action: The PPARγ Pathway
The differential effects of CLA isomers on adipogenesis are primarily mediated through their interaction with PPARγ. The t10,c12 isomer, in particular, has been shown to modulate this pathway in a manner that inhibits fat cell development.
Caption: The inhibitory effect of t10,c12-CLA on the PPARγ signaling pathway.
Conclusion and Future Directions
The available evidence strongly suggests that the biological activities of CLA supplements are highly dependent on their isomeric composition. The t10,c12 isomer is a potent modulator of lipid metabolism and cell proliferation, with significant anti-adipogenic and pro-apoptotic effects observed in vitro. Standard CLA supplements, which contain a mixture of isomers, exhibit an attenuated effect compared to the pure t10,c12 isomer.
The ethyl esterification of 10,12-octadecadienoic acid is likely to reduce its bioavailability compared to the free fatty acid form, necessitating careful consideration of dosage and delivery systems in experimental design. Future research should focus on direct comparative studies of the ethyl ester and free fatty acid forms of t10,c12-CLA in various biological systems to definitively quantify the impact of esterification on efficacy. Furthermore, in-vivo studies are required to validate the in-vitro findings and to assess the pharmacokinetic and pharmacodynamic profiles of 10,12-octadecadienoic acid ethyl ester.
References
- Brown, J. M., et al. (2003). trans-10,cis-12 Conjugated Linoleic Acid Antagonizes Ligand-Dependent PPARγ Activity in Primary Cultures of Human Adipocytes. The Journal of Nutrition, 133(3), 707-713.
- Fernie, C. E., et al. (2004).
- Ha, Y. L., et al. (1999). Lipase-catalyzed fractionation of conjugated linoleic acid isomers. Journal of the American Oil Chemists' Society, 76(6), 731-735.
- Kennedy, A., et al. (2008). Trans-10, cis-12 conjugated linoleic acid antagonizes ligand-dependent PPARgamma activity in primary cultures of human adipocytes. The Journal of Nutrition, 138(3), 455-461.
- Laposata, E. A., et al. (1990). Synthesis and degradation of fatty acid ethyl esters by cultured hepatoma cells exposed to ethanol. The Journal of Biological Chemistry, 265(17), 9688-9693.
- Larsen, T. M., et al. (2003). Efficacy and safety of dietary supplements containing CLA for the treatment of obesity: evidence from animal and human studies. Journal of Lipid Research, 44(12), 2234-2241.
- Loor, J. J., et al. (2005). Trans-10, cis 12-Conjugated Linoleic Acid-Induced Milk Fat Depression Is Associated with Inhibition of PPARγ Signaling and Inflammation in Murine Mammary Tissue. PLoS ONE, 1(1), e2.
- Miller, C. W., et al. (2003). trans-10,cis-12 CLA inhibits differentiation of 3T3-L1 adipocytes and decreases PPAR gamma expression.
- Nagy, K., et al. (2003).
- Pariza, M. W., et al. (2001). The biologically active isomers of conjugated linoleic acid. Progress in Lipid Research, 40(4), 283-298.
- Park, Y., et al. (2003). trans-10,cis-12 conjugated linoleic acid inhibits differentiation of 3T3-L1 adipocytes and decreases PPAR gamma expression.
- Ringseis, R., et al. (2010). The 10t,12c isomer of conjugated linoleic acid inhibits fatty acid synthase expression and enzyme activity in human breast, colon, and prostate cancer cells. Nutrition and Cancer, 62(1), 116-121.
- Roche, H. M., et al. (2002). Isomer-specific effects of CLA on gene expression in human adipose tissue depending on PPARγ2 P12A polymorphism: a double blind, randomized, controlled cross-over study. Genes & Nutrition, 2(3), 315-326.
-
Virginia Cooperative Extension. (2025, February 28). Conjugated Linoleic Acid: A Fatty Acid With Health Benefits. Virginia Tech. Available at: [Link]
- Wang, Y. W., & Jones, P. J. (2004). Conjugated linoleic acid and obesity. Journal of the American College of Nutrition, 23(6 Suppl), 585S-591S.
- Wentworth, G. P., et al. (2013). Bioavailability of nanoemulsified conjugated linoleic acid for an antiobesity effect. International Journal of Nanomedicine, 8, 525-534.
- Whigham, L. D., et al. (2007). Conjugated Linoleic Acid: A Review of its Effects on Body Composition and Health. The American Journal of Clinical Nutrition, 85(5), 1203-1211.
- Yasui, Y., et al. (2005). The 10t,12c isomer of conjugated linoleic acid inhibits fatty acid synthase expression and enzyme activity in human breast, colon, and prostate cancer cells. Nutrition and Cancer, 51(2), 215-223.
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A Senior Application Scientist's Guide to Assay Validation for 10,12-Octadecadienoic Acid Ethyl Ester: A Comparative Analysis of Analytical Methodologies
This guide provides a comprehensive framework for the validation of analytical assays for 10,12-octadecadienoic acid ethyl ester, a specific isomer of conjugated linoleic acid (CLA) ethyl ester. In fields ranging from pharmaceutical development to nutritional science, the ability to accurately and reliably quantify this analyte is paramount. Merely generating data is insufficient; the data must be defensible, reproducible, and fit for its intended purpose.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, compares the industry-standard analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—and grounds its recommendations in the rigorous validation standards set forth by global regulatory bodies. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select, validate, and implement the optimal analytical method for their specific research needs.
Part 1: The Cornerstone of a Validated Assay: The Reference Standard
Before any validation can commence, the integrity of the reference standard must be unequivocally established. The reference standard is the anchor of all quantitative measurements; any uncertainty in its identity or purity directly translates into uncertainty in every sample result.
For an analyte like 10,12-octadecadienoic acid ethyl ester, a commercially available Certified Reference Material (CRM) from a reputable source (e.g., Sigma-Aldrich, Cayman Chemical, Larodan) is the ideal starting point. However, if a CRM is not available, a well-characterized in-house or custom-synthesized standard is required. The qualification of this standard is a non-negotiable prerequisite and must involve:
-
Identity Confirmation: Structural elucidation using definitive techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the molecular structure, including the precise location and stereochemistry of the conjugated double bonds.
-
Purity Assessment: The purity of the standard must be determined. This is often achieved by a mass balance approach, combining results from chromatographic purity (e.g., GC-FID or HPLC-UV area percent), water content (Karl Fischer titration), residual solvent analysis (Headspace GC), and non-volatile residue (Thermogravimetric Analysis).
-
Certificate of Analysis (CoA): All characterization data must be documented in a formal CoA, which should report the assigned purity value with its associated uncertainty.
A Comparative Guide to the In Vivo Efficacy of Free 10,12-Octadecadienoic Acid Versus Its Ethyl Ester Form
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic lipid research, 10,12-octadecadienoic acid, a conjugated linoleic acid (CLA) isomer, has garnered significant attention for its potential anti-cancer, anti-inflammatory, and anti-obesity properties. However, a critical aspect often overlooked in preclinical and clinical development is the chemical form in which this bioactive lipid is administered. This guide provides an in-depth comparison of the in vivo efficacy of free 10,12-octadecadienoic acid and its ethyl ester derivative, synthesizing available data and providing a framework for informed experimental design.
While direct head-to-head in vivo comparative studies on 10,12-octadecadienoic acid are limited, a wealth of evidence from closely related fatty acids, such as other CLA isomers and omega-3 fatty acids, provides a strong basis for understanding the likely disparities in their biological performance. The fundamental difference lies in their absorption and bioavailability, a key determinant of ultimate in vivo efficacy.
The Bioavailability Divide: Free Fatty Acids vs. Ethyl Esters
The journey of a lipid from oral administration to its target tissue is fraught with metabolic hurdles. The chemical form of the fatty acid plays a pivotal role in its absorption from the intestinal lumen. Free fatty acids are readily absorbed by enterocytes. In contrast, fatty acid ethyl esters must first be hydrolyzed by intestinal lipases to release the free fatty acid and ethanol before absorption can occur. This additional enzymatic step can be a rate-limiting factor, particularly under certain dietary conditions.
Studies on omega-3 fatty acids have consistently demonstrated the superior bioavailability of the free fatty acid form compared to the ethyl ester form, especially in low-fat diet conditions.[1][2] For instance, one study found that the systemic bioavailability of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in their free fatty acid form was significantly higher than their ethyl ester counterparts.[2] This principle is highly likely to extend to 10,12-octadecadienoic acid, suggesting that the free acid form will achieve higher plasma and tissue concentrations for a given dose compared to its ethyl ester.
A comparison of the effectiveness of EPA administered as either the free acid or the ethyl ester as an anticachectic and antitumour agent in mice showed that the free acid was effective in reversing weight loss and inhibiting tumor growth, while the ethyl ester was ineffective at the same dose.[3] This was attributed to the inability of the ethyl ester to achieve effective plasma and tumor concentrations of EPA in a timely manner.[3]
In Vivo Efficacy: A Comparative Analysis
Given the superior bioavailability of the free fatty acid form, it is logical to hypothesize that free 10,12-octadecadienoic acid will exhibit greater in vivo efficacy across various therapeutic areas compared to its ethyl ester at equivalent doses.
Anti-Cancer Activity
Derivatives of octadecadienoic acid have shown promise in inhibiting the proliferation of cancer cells and inducing apoptosis.[4][5][6] The proposed mechanism often involves the induction of apoptosis through the mitochondrial pathway, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c and activation of caspases.[4][6]
Table 1: Anticipated Differences in Anti-Cancer Efficacy
| Feature | Free 10,12-Octadecadienoic Acid | 10,12-Octadecadienoic Acid Ethyl Ester | Rationale |
| Tumor Growth Inhibition | More potent inhibition | Less potent inhibition | Higher bioavailability of the free acid leads to greater accumulation in tumor tissue. |
| Apoptosis Induction | Stronger induction of apoptosis | Weaker induction of apoptosis | Higher intracellular concentrations of the free acid are more likely to trigger apoptotic signaling cascades. |
| Effective Dose | Lower effective dose required | Higher effective dose required | A larger proportion of the administered ethyl ester may not be absorbed, necessitating higher doses to achieve a therapeutic effect. |
Experimental Workflow for In Vivo Anti-Cancer Efficacy Assessment
Caption: Workflow for assessing in vivo anti-cancer efficacy.
Anti-Inflammatory Effects
Chronic inflammation is a hallmark of many diseases. Some isomers of octadecadienoic acid have demonstrated anti-inflammatory properties.[7][8] The mechanism can involve the modulation of inflammatory signaling pathways such as NF-κB.
Table 2: Anticipated Differences in Anti-Inflammatory Efficacy
| Feature | Free 10,12-Octadecadienoic Acid | 10,12-Octadecadienoic Acid Ethyl Ester | Rationale |
| Reduction of Pro-inflammatory Cytokines | Significant reduction | Moderate to low reduction | Higher bioavailability allows for greater systemic and local anti-inflammatory effects. |
| Inhibition of Inflammatory Cell Infiltration | Marked inhibition | Less pronounced inhibition | Effective concentrations at the site of inflammation are more readily achieved with the free acid form. |
Proposed Signaling Pathway for Apoptosis Induction
Caption: Proposed mitochondrial pathway of apoptosis.
Anti-Obesity Effects
Certain CLA isomers have been shown to reduce body fat mass and improve metabolic parameters in animal models of diet-induced obesity.[9][10][11][12]
Table 3: Anticipated Differences in Anti-Obesity Efficacy
| Feature | Free 10,12-Octadecadienoic Acid | 10,12-Octadecadienoic Acid Ethyl Ester | Rationale |
| Reduction in Adipose Tissue Mass | Greater reduction | Lesser reduction | Higher bioavailability may lead to more significant effects on adipocyte metabolism and apoptosis. |
| Improvement in Metabolic Markers | More pronounced improvement | Less pronounced improvement | Systemic effects on glucose and lipid metabolism are likely to be more robust with the free acid form. |
Detailed Experimental Protocols
In Vivo Anti-Cancer Efficacy Model
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice) for human cancer cell line xenografts.[13]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of a relevant cancer cell line (e.g., human breast or colon cancer cells) into the flank of each mouse.[14]
-
Treatment Groups: Once tumors are palpable, randomize mice into the following groups (n=8-10 per group):
-
Vehicle control (e.g., corn oil)
-
Free 10,12-octadecadienoic acid (dose range to be determined by preliminary studies)
-
10,12-octadecadienoic acid ethyl ester (equimolar dose to the free acid group)
-
-
Administration: Administer treatments daily via oral gavage.
-
Monitoring: Measure tumor volume with calipers and monitor body weight twice weekly.
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.[15]
-
Measure final tumor weight and volume.
-
Perform immunohistochemistry on tumor sections to assess proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL or cleaved caspase-3).
-
Conduct Western blot analysis on tumor lysates to quantify the expression of key signaling proteins in the apoptotic pathway (e.g., Bcl-2, Bax, cleaved caspase-3).
-
In Vivo Anti-Inflammatory Efficacy Model
-
Animal Model: Use a standard mouse model of inflammation, such as lipopolysaccharide (LPS)-induced systemic inflammation or a diet-induced model of non-alcoholic steatohepatitis (NASH).[16]
-
Treatment Groups:
-
Vehicle control
-
Free 10,12-octadecadienoic acid
-
10,12-octadecadienoic acid ethyl ester
-
-
Administration: Administer treatments for a specified period before and/or after the inflammatory challenge.
-
Inflammatory Challenge: Induce inflammation by intraperitoneal injection of LPS or by feeding a specific diet (e.g., a high-fat, choline-deficient diet for NASH).[16]
-
Endpoint Analysis:
-
Collect blood to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.[17]
-
Harvest relevant tissues (e.g., liver, spleen) for histological analysis of inflammatory cell infiltration and for measuring tissue cytokine levels.
-
In Vivo Anti-Obesity Efficacy Model
-
Animal Model: Use a diet-induced obesity (DIO) model, such as C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for several weeks.[9][10][11][12]
-
Treatment Groups:
-
Control group on a high-fat diet with vehicle
-
Treatment group on a high-fat diet with free 10,12-octadecadienoic acid
-
Treatment group on a high-fat diet with 10,12-octadecadienoic acid ethyl ester
-
-
Administration: Incorporate the test compounds into the high-fat diet or administer daily by oral gavage.
-
Monitoring: Monitor body weight and food intake regularly.
-
Endpoint Analysis:
-
At the end of the study, measure body composition (e.g., using DEXA or NMR) to determine fat and lean mass.
-
Collect blood for analysis of metabolic parameters, including glucose, insulin, triglycerides, and cholesterol.
-
Dissect and weigh adipose tissue depots (e.g., epididymal, retroperitoneal).
-
Conclusion and Future Directions
The available evidence strongly suggests that the in vivo efficacy of free 10,12-octadecadienoic acid will surpass that of its ethyl ester form due to superior bioavailability. For researchers and drug development professionals, this has significant implications for dose selection, formulation development, and the interpretation of preclinical and clinical data. When designing in vivo studies, it is crucial to consider the chemical form of the fatty acid being investigated, as this can profoundly impact the study's outcome and its translational relevance.
Future research should include direct, head-to-head in vivo comparisons of free 10,12-octadecadienoic acid and its ethyl ester across various disease models to definitively quantify the differences in their efficacy. Such studies will be invaluable in optimizing the therapeutic potential of this promising bioactive lipid.
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Chujo, H., Uehara, T., Asada, S., Noguchi, T., & Takeda, T. (2015). 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Proper Disposal of 10,12-Octadecadienoic Acid Ethyl Ester
This guide provides a detailed protocol for the safe and compliant disposal of 10,12-Octadecadienoic acid ethyl ester. As researchers and drug development professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, ensuring a safe laboratory environment and minimizing our ecological footprint. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, creating a self-validating system for chemical waste management.
Section 1: Hazard Assessment and Waste Determination
The foundational step in any disposal procedure is to understand the nature of the chemical waste. 10,12-Octadecadienoic acid ethyl ester, an isomer of conjugated linoleic acid (CLA) ethyl ester, is a fatty acid ester. Based on Safety Data Sheets (SDS) for structurally similar compounds like linoleic acid ethyl ester and other fatty acid esters, it is generally not classified as a hazardous substance under the US OSHA Hazard Communication Standard[1][2].
However, under the Resource Conservation and Recovery Act (RCRA), the responsibility for hazardous waste determination lies with the generator—the laboratory that creates the waste[3]. A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity[4].
-
Ignitability (D001): Fatty acid esters typically have high flash points (often >100°C), meaning they are not readily ignitable[5].
-
Corrosivity (D002): As a neutral ester, it is not corrosive[4][6].
-
Reactivity (D003): The molecule is stable under normal conditions and does not undergo violent reactions[2][5].
-
Toxicity (D004-D043): Fatty acid esters generally have low toxicity[1]. Furthermore, they are considered to be readily biodegradable, breaking down into fatty acids and ethanol, which are then metabolized[7][8][9][10].
Therefore, pure, uncontaminated 10,12-Octadecadienoic acid ethyl ester is unlikely to meet the criteria for a characteristic hazardous waste. It would typically be managed as a non-hazardous industrial or chemical waste[6][11][12].
The Core Directive: Despite its low hazard profile, do not dispose of this chemical down the drain or in regular trash [13][14]. Laboratory best practices and many institutional policies mandate that all non-hazardous chemical waste be collected and disposed of through a licensed contractor to prevent environmental release and unforeseen reactions in the sewer system[13][15]. The critical causality here is that mixing non-hazardous waste with a regulated hazardous waste stream renders the entire volume hazardous, significantly increasing disposal costs and regulatory burden[16].
Section 2: Personal Protective Equipment (PPE) and Immediate Safety
Even with low-hazard chemicals, adherence to standard laboratory safety protocols is paramount.
Recommended PPE:
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory to protect against splashes[1].
-
Hand Protection: Wear nitrile or other impervious gloves. If the ester is in a solvent, select a glove material resistant to that solvent[1][13].
-
Protective Clothing: A standard lab coat should be worn[12].
First Aid:
-
Skin Contact: While not typically a strong irritant, some related compounds may cause mild skin irritation[2]. Wash the affected area thoroughly with soap and water. Remove contaminated clothing[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[1].
-
Ingestion: Do not induce vomiting. Seek medical attention if you feel unwell.
Section 3: Step-by-Step Disposal Protocol
This protocol ensures safety and compliance from the point of generation to final pickup.
Step 1: Waste Segregation (At the Point of Generation)
-
Action: Collect waste 10,12-Octadecadienoic acid ethyl ester and materials contaminated with it (e.g., pipette tips, contaminated paper towels) in a dedicated waste container.
-
Causality: This is the most critical step. Segregating waste at the source prevents the cross-contamination of non-hazardous waste with hazardous streams (e.g., halogenated solvents, heavy metals, or acutely toxic chemicals). This practice is cost-effective and environmentally sound, as it avoids creating a larger volume of more difficult-to-treat hazardous waste[16].
Step 2: Container Selection
-
Action: Use a clean, leak-proof container made of a compatible material, such as glass or high-density polyethylene (HDPE). The original product container is often a suitable choice. Ensure the container has a secure, screw-top cap[15].
-
Causality: Proper containment prevents spills and evaporation. Using incompatible containers, such as metal for corrosive waste, can lead to container failure and a chemical release[15]. The container must remain closed except when actively adding waste[17][18].
Step 3: Labeling the Waste Container
-
Action: As soon as you begin collecting waste, affix a completed waste label. Per EPA regulations for laboratory settings, the label must include:
-
The words "HAZARDOUS WASTE" [3][18]. Note: This is a regulatory requirement for all chemical waste generated in a lab, even if the material itself is not technically RCRA hazardous, to ensure it enters the correct disposal stream.
-
The full chemical name: "10,12-Octadecadienoic acid ethyl ester" . Do not use abbreviations.
-
An approximate percentage of all constituents if it is a mixture.
-
The date accumulation began.
-
-
Causality: Clear, accurate labeling is a legal requirement and is essential for the safety of everyone who handles the container. Environmental Health & Safety (EHS) personnel and disposal contractors rely on this information to manage the waste safely and appropriately[17].
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the labeled waste container in a designated SAA. This area must be at or near the point of waste generation and under the control of laboratory personnel[17][18].
-
Causality: The SAA concept is an EPA regulation designed to allow for the safe collection of waste in a laboratory without requiring a full-scale storage permit. Storing the waste in a designated, secondary containment tray within the SAA prevents spills from spreading and keeps incompatible waste types physically separated[15][18].
Step 5: Arranging for Final Disposal
-
Action: Once the container is full (do not overfill; 90% capacity is a good rule of thumb) or has been stored for the maximum time allowed by your institution (often 12 months), contact your institution's EHS department to request a waste pickup[3][15][17].
-
Causality: EHS professionals are trained to handle, transport, and consolidate waste from different labs. They work with licensed hazardous waste disposal contractors to ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations[15][19].
Section 4: Spill Management
For small, incidental spills within the lab:
-
Alert personnel in the immediate area.
-
Don appropriate PPE (gloves, goggles, lab coat).
-
Contain the spill by surrounding it with an inert absorbent material like vermiculite, dry sand, or a commercial sorbent pad.
-
Collect the absorbed material using non-sparking tools and place it into your labeled waste container.
-
Clean the spill area with soap and water.
-
Report the spill to your laboratory supervisor or EHS department, per institutional policy.
Data Presentation: Disposal and Safety Summary
| Property | Information | Source(s) |
| Chemical Name | 10,12-Octadecadienoic acid ethyl ester | N/A |
| Synonyms | Conjugated Linoleic Acid (CLA) Ethyl Ester | [20] |
| Hazard Classification | Generally not classified as hazardous. Considered readily biodegradable. Final determination is the generator's responsibility. | [1][3][8] |
| Required PPE | Safety glasses with side shields, nitrile gloves, lab coat. | [1][12][13] |
| Recommended Container | Glass or High-Density Polyethylene (HDPE) with a screw cap. Must be compatible, clean, and leak-proof. | [15] |
| Incompatible Wastes | Segregate from strong oxidizers, acids, bases, and all RCRA-hazardous waste streams (e.g., halogenated solvents). | [2][5] |
| Spill Cleanup Material | Inert absorbent (vermiculite, sand, sorbent pads). | N/A |
Experimental Protocols: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 10,12-Octadecadienoic acid ethyl ester waste in a laboratory setting.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. carlroth.com [carlroth.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. epa.gov [epa.gov]
- 5. carlroth.com [carlroth.com]
- 6. tceq.texas.gov [tceq.texas.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. chemview.epa.gov [chemview.epa.gov]
- 9. Two-step synthesis of fatty acid ethyl ester from soybean oil catalyzed by Yarrowia lipolytica lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Decreasing acid value of fatty acid ethyl ester products using complex enzymes [frontiersin.org]
- 11. biomedico.uff.br [biomedico.uff.br]
- 12. Managing Laboratory Waste Safely and Effectively [emsllcusa.com]
- 13. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 14. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. odu.edu [odu.edu]
- 18. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 19. epa.gov [epa.gov]
- 20. Conjugated Linoleic Acids Have Anti-Inflammatory Effects in Cultured Endothelial Cells [mdpi.com]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
